Terazosin Hydrochloride
Descripción
Propiedades
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4.ClH.2H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMOFYDMGFQZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63590-64-7 (Parent) | |
| Record name | Terazosin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70024-40-7 | |
| Record name | Terazosin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone dihydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAZOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S14F082 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Mechanisms of Terazosin Hydrochloride: A Technical Guide for Researchers
Abstract
Terazosin (B121538) Hydrochloride, a quinazoline-derivative compound, is a well-established α1-adrenergic receptor antagonist utilized for the treatment of benign prostatic hyperplasia and hypertension.[1][2][3] Emerging research, however, has illuminated a novel, off-target mechanism of action within the central nervous system that positions Terazosin as a promising neuroprotective agent. This guide provides an in-depth exploration of Terazosin's dual mechanisms of action in neurons, focusing on its recently discovered role in enhancing cellular bioenergetics through the activation of Phosphoglycerate Kinase 1 (PGK1).[4][5][6] We will detail the downstream signaling pathways, present quantitative data from key studies, and outline the experimental protocols used to elucidate these neuroprotective effects.
Core Mechanisms of Action in Neurons
Terazosin's effects on neuronal function are multifaceted, stemming from two distinct molecular interactions: the canonical blockade of α1-adrenergic receptors and the non-canonical activation of the glycolytic enzyme PGK1.
Canonical Mechanism: α1-Adrenergic Receptor Antagonism
Terazosin is a potent and selective antagonist of α1-adrenergic receptors.[7][8] These G-protein coupled receptors are present in the central nervous system and are involved in regulating various neurological processes.[2] By competitively inhibiting the binding of norepinephrine (B1679862) to postsynaptic α1-receptors, Terazosin modulates neuronal signaling.[1] While this mechanism is the primary basis for its cardiovascular effects, its contribution to neuroprotection is less understood, though it may play a role in certain neurological phenomena, such as the alleviation of nightmares associated with PTSD.[2]
Non-Canonical Mechanism: PGK1-Mediated Bioenergetic Enhancement
A significant body of preclinical and clinical evidence has identified the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1) as a key molecular target of Terazosin in neurons.[6][9][10] This interaction is central to the drug's neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), which are characterized by deficits in neuronal energy metabolism.[4][6][11]
The interaction is paradoxical; while structural data show Terazosin binding to the ATP/ADP binding site of PGK1, predicting competitive inhibition, functional studies reveal a biphasic effect.[5][12] At low concentrations, Terazosin binding introduces a bypass pathway that circumvents the slow release of the product (ATP) from the enzyme, thereby accelerating the overall rate of enzymatic phosphotransfer and boosting ATP production.[5][12] However, at higher concentrations, the competitive inhibition becomes dominant, leading to a decrease in PGK1 activity.[5] This results in an unusual biphasic dose-response relationship for ATP enhancement.[5]
Neuroprotective Signaling Pathways
The activation of PGK1 by Terazosin initiates a signaling cascade that enhances neuronal resilience to stress. The primary downstream effect is an increase in cellular ATP levels, which counters the bioenergetic deficits observed in neurodegenerative conditions.[13][14] This ATP surge is thought to enhance the activity of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone that associates with PGK1. Activated Hsp90 is a known inhibitor of caspase-mediated apoptosis and promotes cell survival pathways, thus conferring significant stress resistance.[15] In models of ALS, Terazosin has also been shown to protect motor neurons by rescuing the formation of pathological stress granules.[4][11]
References
- 1. What is the mechanism of Terazosin Hydrochloride? [synapse.patsnap.com]
- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A prostate drug, Terazosin, can protect brain cells to slow the progression of Parkinsonâs disease - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]
- 7. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of an Energy-Producing Enzyme in Treating Parkinson’s Disease | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 10. medscape.com [medscape.com]
- 11. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of terazosin and phosphoglycerate kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Alpha-1 Adrenoceptor Selectivity Profile of Terazosin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin (B121538) hydrochloride is a quinazoline-derivative alpha-1 adrenergic receptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic efficacy is intrinsically linked to its affinity and selectivity for alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). This technical guide provides a comprehensive overview of the alpha-1 adrenoceptor selectivity profile of terazosin, detailing its binding affinities and functional potencies. Furthermore, this guide outlines the key experimental protocols employed in determining adrenoceptor selectivity and illustrates the associated signaling pathways and experimental workflows.
Introduction
Alpha-1 adrenergic receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators of the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine. Three distinct subtypes have been cloned and characterized: α1A, α1B, and α1D. These subtypes exhibit differential tissue distribution and are implicated in various physiological processes, including smooth muscle contraction, glycogenolysis, and cell growth.
Terazosin hydrochloride exerts its therapeutic effects by competitively blocking these receptors, leading to relaxation of smooth muscle in the prostate and vasculature.[1] A thorough understanding of its selectivity profile across the alpha-1 adrenoceptor subtypes is paramount for elucidating its mechanism of action, predicting its clinical efficacy, and understanding its side-effect profile.
Quantitative Selectivity Profile of this compound
Table 1: Binding Affinity (Ki) of Adrenergic Receptor Antagonists
| Antagonist | α1A (pKi) | α1B (pKi) | α1D (pKi) | α2 (pKi) | Reference |
| Terazosin | Low nM range | Low nM range | Low nM range; relatively high selectivity | Micromolar range | [2][3] |
| Prazosin | 8.6 | 7.3 | 7.1 | - | [4] |
| Doxazosin | High affinity | High affinity | High affinity | - | [4] |
| Alfuzosin | High affinity | High affinity | High affinity | - | [4] |
| Tamsulosin | Selective | - | Selective | - | [1] |
Note: Specific pKi values for terazosin at each α1 subtype are not consistently reported in the searched literature. Qualitative descriptions indicate high affinity in the low nanomolar range across all three subtypes, with some evidence for relatively higher selectivity for the α1D subtype.[5] It exhibits significantly lower affinity for α2-adrenoceptors, with a reported IC50 of 1.0 µM in the human prostate, indicating a high degree of alpha-1 selectivity.[6]
Table 2: Functional Potency (pA2) of Adrenergic Receptor Antagonists
| Antagonist | Tissue/Assay | α1A (pA2) | α1B (pA2) | α1D (pA2) | Reference |
| Terazosin | Not available in searched literature | - | - | - | |
| Prazosin | Rat Aorta | - | - | Similar to α1D binding affinity | [4] |
| Doxazosin | Rat Aorta | - | - | Similar to α1D binding affinity | [4] |
| Tamsulosin | Rat Aorta | - | - | Similar to α1D binding affinity | [4] |
Note: Specific pA2 values for terazosin at each α1 subtype are not available in the searched literature.
Experimental Protocols
The determination of the alpha-1 adrenoceptor selectivity profile of a compound like terazosin involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds with high affinity and selectivity to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of terazosin for the α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human alpha-1 adrenoceptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-prazosin (a high-affinity, non-subtype-selective alpha-1 antagonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the receptor subtype of interest are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.
-
Competition Binding Assay:
-
A fixed concentration of [3H]-prazosin (typically at or below its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled terazosin.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled alpha-1 antagonist (e.g., phentolamine).
-
The reaction mixtures are incubated to allow for binding to reach equilibrium.
-
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of terazosin (the concentration that inhibits 50% of the specific binding of [3H]-prazosin). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response of a receptor to an agonist.
Alpha-1 adrenoceptors are coupled to the Gq/11 family of G-proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Objective: To determine the functional potency (pA2) of terazosin in inhibiting agonist-induced inositol phosphate (B84403) accumulation.
Materials:
-
Intact cells expressing the alpha-1 adrenoceptor subtype of interest.
-
[3H]-myo-inositol.
-
Agonist (e.g., norepinephrine or phenylephrine).
-
This compound.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
Procedure:
-
Cell Labeling: Cells are incubated with [3H]-myo-inositol for an extended period to allow for its incorporation into cellular phosphoinositides.
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with various concentrations of terazosin.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an alpha-1 agonist in the presence of LiCl.
-
Extraction and Separation: The reaction is terminated, and the inositol phosphates are extracted. The different inositol phosphate species are then separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted fractions is measured using a scintillation counter.
-
Data Analysis: The ability of terazosin to inhibit the agonist-induced accumulation of inositol phosphates is quantified, and the pA2 value is determined using the Schild equation.
The IP3 generated upon alpha-1 adrenoceptor activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Objective: To determine the functional potency of terazosin in inhibiting agonist-induced intracellular calcium mobilization.
Materials:
-
Intact cells expressing the alpha-1 adrenoceptor subtype of interest.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist (e.g., norepinephrine or phenylephrine).
-
This compound.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Loading: Cells are loaded with the fluorescent calcium indicator dye.
-
Antagonist Pre-incubation: The loaded cells are pre-incubated with various concentrations of terazosin.
-
Agonist Stimulation and Measurement: The cells are then stimulated with an agonist, and the change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of terazosin on the agonist-induced calcium response is quantified, and the pA2 value is calculated.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenoceptor Signaling Pathways
All three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) primarily couple to Gq/11 G-proteins, initiating the canonical phospholipase C signaling cascade. However, there is evidence for subtype-specific differences in downstream signaling and coupling to other pathways.
Canonical Gq/11 Signaling Pathway for Alpha-1 Adrenoceptors.
While the core Gq/11 pathway is shared, some subtype-specific signaling has been reported:
-
α1A-Adrenoceptor: In addition to Gq/11, it has been shown to couple to pathways involving the activation of mitogen-activated protein kinases (MAPK), such as ERK1/2.
-
α1B-Adrenoceptor: This subtype also activates the MAPK/ERK pathway and has been implicated in the regulation of cell growth and proliferation.
-
α1D-Adrenoceptor: The signaling pathways of the α1D subtype are less well-characterized but are also known to involve Gq/11-mediated events.
Experimental Workflow for Determining Antagonist Selectivity
The process of characterizing the selectivity profile of a novel alpha-1 adrenoceptor antagonist follows a logical and stepwise workflow.
Workflow for GPCR Antagonist Selectivity Profiling.
Conclusion
This compound is a potent and selective antagonist of alpha-1 adrenergic receptors. While it is generally considered to be non-subtype-selective, with high affinity for α1A, α1B, and α1D subtypes, some evidence suggests a relatively higher selectivity for the α1D subtype. Its significant selectivity over alpha-2 adrenoceptors contributes to its favorable therapeutic profile. The characterization of its selectivity relies on a combination of robust in vitro radioligand binding and functional assays, which provide quantitative measures of its affinity and potency. A deeper understanding of the nuanced differences in the signaling pathways of the alpha-1 adrenoceptor subtypes will continue to inform the development of next-generation antagonists with improved efficacy and reduced side effects.
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of terazosin and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of displacemental potencies of terazosin enantiomers for alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory assessment of terazosin and alpha-1 blockade in prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Terazosin Hydrochloride on Cellular ATP Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terazosin (B121538), a quinazoline-based compound, is a well-established α1-adrenoceptor antagonist utilized for the treatment of benign prostatic hyperplasia and hypertension.[1][2] Emerging research has unveiled a novel, non-canonical mechanism of action for terazosin, positioning it as a modulator of cellular energy metabolism. This technical guide delves into the effects of terazosin hydrochloride on cellular ATP levels, focusing on its interaction with phosphoglycerate kinase 1 (PGK1). Recent findings indicate that terazosin can directly bind to and activate PGK1, a pivotal ATP-generating enzyme in the glycolytic pathway, leading to an increase in cellular ATP.[3][4] This newfound role has significant implications for neurodegenerative diseases such as Parkinson's and ALS, where impaired energy metabolism is a key pathological feature.[5][6] This document provides a comprehensive overview of the signaling pathways involved, quantitative data on ATP modulation, and detailed experimental protocols for the assessment of these effects.
Mechanism of Action: A Dual Role
Terazosin's effect on cellular bioenergetics is primarily attributed to its interaction with the glycolytic enzyme PGK1.[3][4] This is a departure from its classical role as an α1-adrenoceptor antagonist.[7][8]
Primary (Canonical) Mechanism of Action
As a selective α1-adrenoceptor antagonist, terazosin induces smooth muscle relaxation in the prostate and blood vessels by blocking norepinephrine (B1679862) from binding to these receptors.[8][9] This action alleviates urinary symptoms in benign prostatic hyperplasia and reduces peripheral vascular resistance in hypertension.[7][10]
Novel (Non-Canonical) Mechanism: PGK1 Activation
Recent studies have identified phosphoglycerate kinase 1 (PGK1) as a direct target of terazosin.[3][11] PGK1 is a crucial enzyme in glycolysis, where it catalyzes the first ATP-generating step: the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.[4]
Terazosin's interaction with PGK1 is complex, exhibiting a biphasic dose-response. At lower concentrations, terazosin acts as an activator of PGK1, likely by facilitating the release of ATP from the enzyme.[11][12] This leads to an overall increase in the rate of glycolysis and subsequent ATP production.[4][6] Conversely, at higher concentrations, terazosin can act as a competitive inhibitor of PGK1.[12] A proposed model suggests that at low concentrations, terazosin binding provides a bypass pathway that circumvents the slow product release from PGK1, thereby accelerating the enzymatic activity.[3] This activation of PGK1 has been linked to neuroprotective effects in various models of neurodegenerative diseases.[5][6]
In a distinct mechanism observed in pancreatic β-cells, terazosin has been shown to act as a GPR119 agonist, leading to increased cAMP and subsequent ATP synthesis, which in turn enhances insulin (B600854) secretion. This pathway involves the inhibition of the MST1-Foxo3a signaling cascade.
Signaling Pathways
The following diagrams illustrate the key signaling pathways through which terazosin influences cellular ATP levels.
Quantitative Data on Cellular ATP Levels
The following table summarizes the quantitative effects of terazosin on ATP levels as reported in various studies.
| Cell Line/Model | Terazosin Concentration/Dose | Duration of Treatment | Method of ATP Measurement | Observed Effect on ATP Levels | Reference |
| RAW 264.7 (macrophage cell line) | Not specified | 1 minute | Not specified | ~40% transient increase | [13] |
| SH-SY5Y (neuroblastoma cell line) | 50 nM (for analogs) | 48 hours | CellTiter-Glo | Significant increase | [6] |
| MIN6 (pancreatic β-cell line) | Not specified | Not specified | Not specified | Prevented PA-induced decrease | [2] |
| Human (Parkinson's Disease Patients) | 5 mg/day | 12 weeks | Luminescence assay (whole blood) | 8.96 LU/mg Hb mean increase | [4] |
| Human (Healthy Older Adults) | 5 mg/day | Not specified | Luminescence assay (whole blood) | Significant increase | [14] |
Experimental Protocols
Accurate quantification of cellular ATP is crucial for evaluating the effects of terazosin. The most common methods are luciferase-based luminescence assays and high-performance liquid chromatography (HPLC). For in vivo studies in humans, ³¹P-magnetic resonance spectroscopy (³¹P-MRS) is a powerful, non-invasive technique.
Protocol 1: Luciferase-Based Luminescence Assay for Cellular ATP
This method is highly sensitive and is based on the ATP-dependent reaction catalyzed by firefly luciferase.
Principle: Firefly luciferase utilizes ATP to oxidize D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.
Materials:
-
ATP Cell Viability Luciferase Assay Kit (e.g., from Millipore or Sigma-Aldrich) containing:
-
D-Luciferin
-
Firefly Luciferase
-
ATP Assay Buffer
-
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Luminometer
-
Opaque-walled multi-well plates suitable for luminescence readings
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in an opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.
-
-
Reagent Preparation:
-
Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves dissolving D-luciferin in the ATP assay buffer and then adding the luciferase enzyme. Protect the cocktail from light.
-
-
ATP Measurement:
-
Equilibrate the cell plate and the ATP detection cocktail to room temperature.
-
Add a volume of the ATP detection cocktail equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luminescence signal to the number of cells or protein concentration if desired.
-
Express the results as a percentage of the control or as absolute ATP concentrations if a standard curve is generated.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Adenine (B156593) Nucleotides
HPLC allows for the simultaneous separation and quantification of ATP, ADP, and AMP, providing a more comprehensive view of the cellular energy charge.
Principle: Cellular extracts are injected into an HPLC system equipped with a C18 reverse-phase column. Adenine nucleotides are separated based on their hydrophobicity and detected by UV absorbance.
Materials:
-
HPLC system with a UV detector and a C18 column
-
Perchloric acid (PCA) or similar extraction agent
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
Mobile phase (e.g., potassium phosphate (B84403) buffer)
-
ATP, ADP, and AMP standards
-
Cultured cells treated with this compound
Procedure:
-
Sample Preparation (Extraction):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells and precipitate proteins by adding a defined volume of ice-cold PCA (e.g., 0.6 M).
-
Incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes at 4°C to pellet the protein precipitate.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated amount of KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the adenine nucleotides.
-
-
HPLC Analysis:
-
Prepare a standard curve using known concentrations of ATP, ADP, and AMP.
-
Set up the HPLC system with the appropriate C18 column and mobile phase. Set the UV detector to 259 nm.
-
Inject a defined volume of the prepared standards and cell extracts into the HPLC system.
-
Record the chromatograms and identify the peaks for AMP, ADP, and ATP based on the retention times of the standards.
-
-
Data Analysis:
-
Integrate the peak areas for each nucleotide.
-
Calculate the concentration of ATP, ADP, and AMP in the samples using the standard curve.
-
Normalize the results to cell number or protein concentration.
-
The adenylate energy charge can be calculated using the formula: (ATP + 0.5 * ADP) / (ATP + ADP + AMP).
-
Conclusion
The discovery of terazosin's ability to enhance cellular ATP levels through the activation of PGK1 represents a significant paradigm shift in its pharmacological profile. This non-canonical mechanism opens up new therapeutic avenues for diseases characterized by bioenergetic deficits, particularly neurodegenerative disorders. The dose-dependent nature of this effect, with activation at low concentrations and inhibition at higher ones, underscores the importance of careful dose-finding studies to maximize its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the impact of terazosin and its analogs on cellular energy metabolism. Continued research in this area is poised to unlock the full therapeutic utility of this repurposed drug.
References
- 1. 31P-MRS of Healthy Human Brain: ATP synthesis, Metabolite Concentrations, pH, and T1 Relaxation Times - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 4. A Pilot to Assess Target Engagement of Terazosin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chem-agilent.com [chem-agilent.com]
- 10. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A pilot dose-finding study of Terazosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Design and Activity of Terazosin Hydrochloride's Structural Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural analogs of Terazosin (B121538) Hydrochloride, a quinazoline-based alpha-1 adrenergic receptor antagonist. It details the structure-activity relationships (SAR), pharmacological activities, and the experimental protocols used to evaluate these compounds. This document is intended to serve as a comprehensive resource for professionals involved in the research and development of novel therapeutics targeting the alpha-1 adrenoceptor.
Introduction to Terazosin and Alpha-1 Adrenoceptor Antagonism
Terazosin is a selective antagonist of alpha-1 adrenoceptors, widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its therapeutic effects are primarily mediated by blocking the action of norepinephrine (B1679862) on the smooth muscle of the prostate, bladder neck, and blood vessels, leading to muscle relaxation and vasodilation.[2][4] The alpha-1 adrenoceptor family consists of three subtypes: α1A, α1B, and α1D.[5] While all three are Gq/11 protein-coupled receptors, their tissue distribution and physiological roles differ, making the development of subtype-selective antagonists a key objective in drug discovery to minimize side effects.[5][6]
The Core Scaffold: 4-Amino-6,7-dimethoxyquinazoline
The foundational structure of terazosin and its analogs is the 4-amino-6,7-dimethoxyquinazoline core. This moiety is crucial for high-affinity binding to the alpha-1 adrenoceptor. The 4-amino group is considered essential for the antagonist activity, as it is believed to be a key interaction point within the receptor binding site.[7][8] Modifications to this core, the piperazine (B1678402) ring, and the acyl group have been extensively explored to understand and optimize the pharmacological profile of these compounds.
Structure-Activity Relationships (SAR) of Terazosin Analogs
The affinity and selectivity of terazosin analogs for alpha-1 adrenoceptor subtypes are highly dependent on their structural features. Key SAR insights are summarized below.
Modifications of the Piperazine Ring
The piperazine ring serves as a linker between the quinazoline (B50416) core and the acyl group. Its nature and substitution pattern significantly influence the compound's activity.
-
Acylation of the Piperazine N4: Acylation of the N4 position of the piperazine ring is a critical determinant of affinity. The nature of the acyl group has a profound impact on potency.
-
Replacement of the Piperazine Ring: Replacing the piperazine ring with other heterocyclic systems or even an open-chain structure can affect affinity. For instance, replacement with a piperidine (B6355638) ring has been explored.[1]
Variations in the Acyl Group
The acyl group attached to the piperazine ring is a major site for structural modification to modulate potency and selectivity.
-
Furan (B31954) vs. Tetrahydrofuran (B95107): Terazosin itself contains a tetrahydrofuran moiety. Its precursor, prazosin, has a furan ring. This modification from an aromatic to a saturated heterocyclic ring influences the pharmacokinetic properties of the drug.[7]
-
Aromatic and Heterocyclic Substituents: A wide range of aromatic and heterocyclic groups have been attached to the piperazine nitrogen, leading to compounds with varying affinities and selectivities for the α1A, α1B, and α1D subtypes.
Quantitative Analysis of Analog Activity
The following tables summarize the binding affinities (Ki) of various structural analogs of terazosin for the alpha-1 adrenoceptor subtypes. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinities (Ki, nM) of Terazosin and its Enantiomers at Alpha-1 Adrenoceptors
| Compound | Tissue/Receptor | Ki (nM) | Reference |
| rac-Terazosin | Human Prostate | 3.6 | [9] |
| R(+)-Terazosin | Human Prostate | 3.8 | [9] |
| S(-)-Terazosin | Human Prostate | 2.8 | [9] |
| rac-Terazosin | Canine Brain | 6.7 | [9] |
| R(+)-Terazosin | Canine Brain | 8.4 | [9] |
| S(-)-Terazosin | Canine Brain | 5.6 | [9] |
Table 2: Alpha-1 Adrenoceptor Subtype Binding Affinities (pKi) of Quinazoline Analogs
| Compound | α1A (human) | α1B (human) | α1D (human) | Reference |
| Prazosin | 8.8 | 8.9 | 8.7 | [10] |
| Doxazosin | 8.7 | 8.8 | 8.6 | [10] |
| Alfuzosin | 8.5 | 8.6 | 8.4 | [10] |
| RS 17053 | 8.6 | 7.3 | 7.1 | [10] |
(Note: pKi is the negative logarithm of the Ki value. Higher pKi indicates higher affinity.)
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenoceptor Signaling Pathway
Terazosin and its analogs exert their effects by blocking the canonical Gq-coupled signaling pathway of alpha-1 adrenoceptors. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.
References
- 1. Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha 1-adrenoceptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Terazosin Hydrochloride: A Deep Dive into its Pro-Apoptotic and Cell Signaling Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of Terazosin (B121538) Hydrochloride, a quinazoline-based α1-adrenoceptor antagonist. Primarily known for its clinical use in treating benign prostatic hyperplasia (BPH), emerging evidence reveals a significant role for Terazosin in inducing programmed cell death and modulating key cell signaling pathways, independent of its adrenoceptor blockade activity. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapies and cellular signaling.
Core Mechanism of Action: Beyond Alpha-1 Blockade
While Terazosin's therapeutic effect in BPH is attributed to the relaxation of prostate smooth muscle via α1-adrenoceptor antagonism, its pro-apoptotic activity stems from a distinct, quinazoline (B50416) nucleus-directed mechanism.[1][2][3][4] This has been demonstrated in various prostate cell lines, including androgen-independent prostate cancer cells like PC-3 and DU145, as well as in clinical studies of BPH patients.[1][5][6][7] Unlike tamsulosin, a non-quinazoline-based α1-blocker, Terazosin induces apoptosis, suggesting the core chemical structure is crucial for this effect.[4][5][7]
The induction of apoptosis by Terazosin is a multifaceted process involving the modulation of several critical cell signaling pathways, leading to cell cycle arrest and the activation of the apoptotic cascade.
Quantitative Analysis of Terazosin's Pro-Apoptotic Effects
The following tables summarize the key quantitative data from various studies investigating the efficacy of Terazosin in inducing apoptosis and inhibiting cell viability.
Table 1: Effect of Terazosin on Apoptosis and Cell Viability
| Cell Line/Tissue | Treatment Conditions | Effect | Quantitative Data | Reference |
| Transitional Cell Carcinoma (TCC) of Bladder | In vivo, 2-10 mg/day | Increased Apoptotic Index | 3.0% (Terazosin) vs. 1.7% (Control) | [8][9] |
| PC-3 (Prostate Cancer) | In vitro, 15 µM Doxazosin (B1670899) (structurally similar quinazoline) | Increased Apoptosis | 11.6% (Doxazosin) vs. 1.1% (Control) after 2 days | [1] |
| Smooth Muscle Cells (SMC-1) | In vitro, 15 µM Doxazosin | Increased Apoptosis | 17.8% (Doxazosin) vs. 1.8% (Control) after 2 days | [1] |
| PC-3 Cells | In vitro, >50 µM | Decreased Cell Viability | Significant inhibition at doses >50 µM | [10] |
| PC-3 and Benign Prostatic Cells | In vitro | Cytotoxicity (Apoptotic and Necrotic Cell Death) | IC50 > 100 µM | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro | Inhibition of VEGF-induced Proliferation | IC50 = 9.9 µM | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro | Inhibition of VEGF-induced Tube Formation | IC50 = 6.8 µM | [11] |
| Nude Mice (VEGF-induced angiogenesis model) | In vivo | Inhibition of Angiogenesis | IC50 = 7.9 µM | [11] |
Table 2: Modulation of Key Apoptotic and Cell Cycle Regulators by Terazosin
| Cell Line/Tissue | Protein/Process | Effect | Reference |
| PC-3 and DU145 | Bax | Upregulation | [6][12] |
| PC-3 and DU145 | Bcl-2 | Downregulation | [6][12] |
| Rat Ventral Prostate | Caspase-3 | Increased Expression | [13][14][15] |
| PC-3 and DU145 | p27KIP1 | Upregulation | [6][12] |
| PC-3 Cells | Proteasome Activity | Inhibition | [10] |
| PC-3 and DU145 | Cell Cycle | G1 Phase Arrest | [6][12] |
Key Signaling Pathways Modulated by Terazosin
Terazosin's induction of apoptosis is not a linear process but rather a cascade of events involving multiple interconnected signaling pathways.
The Intrinsic (Mitochondrial) Apoptotic Pathway
Terazosin significantly influences the balance of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Caption: Intrinsic apoptotic pathway activated by Terazosin.
Cell Cycle Regulation and Arrest
Terazosin induces a G1 phase arrest in the cell cycle of prostate cancer cells.[6][12] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[6][12] By halting cell cycle progression, Terazosin prevents cellular proliferation and sensitizes cells to apoptotic stimuli.
Caption: Terazosin-induced G1 cell cycle arrest.
The TGF-β Signaling Pathway
The apoptotic effect of Terazosin has been linked to the transforming growth factor-β (TGF-β) signaling pathway.[13] In some cellular contexts, Terazosin treatment leads to enhanced TGF-β1 expression, which in turn can activate downstream effectors that promote apoptosis.[13]
Proteasome Inhibition
A novel aspect of Terazosin's mechanism is its ability to inhibit proteasome activity in prostate cancer cells.[10] This inhibition leads to the accumulation of ubiquitinated proteins and specific protein substrates like p27, contributing to cell cycle arrest and apoptosis.[10] This action occurs prior to the induction of cell death, suggesting it is a key initiating event.[10]
Caption: Proteasome inhibition by Terazosin leading to apoptosis and cell cycle arrest.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the pro-apoptotic effects of Terazosin.
Cell Viability and Cytotoxicity Assays
-
Objective: To quantify the effect of Terazosin on cell proliferation and survival.
-
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of approximately 8x10^3 cells/well and incubated overnight.
-
Treatment: Cells are treated with varying concentrations of Terazosin for specified durations (e.g., 48 hours).
-
Assay:
-
Alamar Blue Assay: 10% Alamar blue solution is added to each well, and plates are incubated for 4 hours. Absorbance is read at 570/600 nm.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the resulting formazan (B1609692) crystals are solubilized. Absorbance is measured at a specific wavelength.
-
-
Analysis: Cell viability is calculated as a percentage of the untreated control.
-
Apoptosis Detection
-
Objective: To identify and quantify apoptotic cells following Terazosin treatment.
-
Methodology:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Cell Preparation: Cells are cultured on slides or tissue sections are prepared.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of labeling reagents.
-
Labeling: Fragmented DNA in apoptotic cells is labeled with fluorescein-tagged dUTP using the TdT enzyme.
-
Visualization: Apoptotic cells are visualized and quantified using fluorescence microscopy.
-
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining:
-
Cell Harvesting: Adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Methodology:
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, p27KIP1, cleaved PARP).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Cell Cycle Analysis
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cell Preparation: Cells are harvested and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI), which intercalates with DNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Analysis: The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
-
Conclusion and Future Directions
Terazosin Hydrochloride exhibits significant pro-apoptotic and anti-proliferative effects in cancer cells, particularly those of prostatic origin. These actions are mediated through a complex interplay of signaling pathways that are independent of its α1-adrenoceptor antagonist function. The ability of Terazosin to induce cell cycle arrest, modulate the Bcl-2 family of proteins, activate caspases, and inhibit the proteasome highlights its potential as a repurposed therapeutic agent for cancer treatment.
Further research is warranted to fully elucidate the intricate molecular targets of Terazosin and to explore its efficacy in a broader range of malignancies. The development of more potent quinazoline-based compounds that specifically target these apoptotic pathways could represent a promising avenue for novel anti-cancer drug discovery.
References
- 1. auajournals.org [auajournals.org]
- 2. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECT OF TERAZOSIN ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Terazosin Suppress Human Prostatic Cancer PC3 Cell [research.amanote.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Effect of terazosin on tissue vascularity and apoptosis in transitional cell carcinoma of bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate | Papadopoulos | Journal of Clinical Medicine Research [jocmr.org]
Off-Label Research Applications of Terazosin Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin hydrochloride, a quinazoline (B50416) derivative, is a well-established α1-adrenergic receptor antagonist clinically approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Beyond its canonical mechanism of action, a growing body of preclinical and clinical research has unveiled novel, off-label applications for this compound. These investigations have primarily centered on its ability to activate phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, thereby enhancing cellular energy metabolism. This newfound mechanism has positioned Terazosin as a promising candidate for therapeutic intervention in a range of conditions, most notably neurodegenerative diseases, cancer, and age-related vascular dysfunction. This technical guide provides a comprehensive overview of the core off-label research applications of Terazosin, detailing its molecular mechanisms, summarizing key quantitative data, and providing in-depth experimental protocols to facilitate further investigation.
Core Mechanism of Action: PGK1 Activation
A pivotal discovery in the off-label research of Terazosin is its interaction with phosphoglycerate kinase 1 (PGK1). Terazosin binds to PGK1 and allosterically activates its enzymatic activity, leading to an increase in ATP production. This effect appears to be independent of its α1-adrenergic receptor antagonism, as a modified version of Terazosin with significantly reduced affinity for the α1-adrenoceptor still retained its anti-apoptotic effects. The activation of PGK1 by Terazosin has been shown to be dose-dependent, with activation observed at lower concentrations and inhibition at higher concentrations. The downstream effects of PGK1 activation are multifaceted, including the enhancement of the chaperone activity of Hsp90, which promotes resistance to cellular stress.
Signaling Pathway of Terazosin-Mediated Cytoprotection
The primary signaling cascade initiated by Terazosin in its off-label applications involves the activation of PGK1 and the subsequent modulation of downstream effectors. The following diagram illustrates this key pathway.
Caption: Signaling pathway of Terazosin-mediated cytoprotection.
Off-Label Application 1: Neuroprotection in Parkinson's Disease
One of the most extensively researched off-label applications of Terazosin is in the context of Parkinson's disease (PD). The neuroprotective effects of Terazosin are primarily attributed to its ability to enhance brain energy metabolism through PGK1 activation, thereby protecting neurons from degeneration.
Quantitative Data Summary: Neuroprotection
| Parameter | Model System | Treatment | Outcome | Reference |
| ATP Levels | Mouse Brain | Terazosin | Increased pyruvate (B1213749) and ATP levels in the substantia nigra. | |
| Neuronal Loss | MPTP Mouse Model of PD | Terazosin | Reduced loss of dopamine (B1211576) neurons. | |
| Motor Function | Animal Models of PD | Terazosin | Improved motor scores. | |
| Risk of PD | Human Database Study | Terazosin and related drugs | 12% to 37% less likely to develop PD compared to those taking tamsulosin. | |
| PD Progression | Human Database Study | Terazosin | Slower disease progression and decreased PD-related complications. | |
| Brain ATP Levels | Pilot Study in PD Patients | 5 mg Terazosin | Significant increase in the ratio of βATP to inorganic phosphate (B84403) in the brain. | |
| Whole Blood ATP Levels | Pilot Study in PD Patients | 5 mg Terazosin | Significant increase in blood ATP levels. |
Experimental Protocols: Neuroprotection Studies
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of Terazosin for 24 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or rotenone (B1679576) to the cell culture medium and incubate for an additional 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a CCK-8 or MTT assay. Add the reagent to each well, incubate, and measure absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
-
Model Induction: Induce a Parkinson's-like state in mice or rats using neurotoxins such as MPTP (intraperitoneal injection) or 6-OHDA (stereotactic injection into the substantia nigra).
-
Terazosin Administration: Administer Terazosin daily via oral gavage or intraperitoneal injection at a predetermined dose.
-
Behavioral Testing: Assess motor function using tests such as the rotarod test, cylinder test, or open field test to measure coordination, balance, and locomotor activity.
-
Neurochemical Analysis: Following the treatment period, euthanize the animals and dissect the brains. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
Off-Label Application 2: Oncology
Terazosin has demonstrated anti-cancer properties, particularly in prostate and bladder cancer. Its mechanisms in this context include the induction of apoptosis and inhibition of angiogenesis.
Quantitative Data Summary: Oncology
| Parameter | Cancer Type | Treatment | Outcome | Reference |
| Apoptotic Index | Transitional Cell Carcinoma of the Bladder | Terazosin | Significant increase in apoptotic index (3.0% vs. 1.7% in controls). | |
| Microvessel Density | Transitional Cell Carcinoma of the Bladder | Terazosin | Significant reduction in tissue vascularity (14.0 vs. 19.2 in controls). | |
| Cell Viability (IC50) | PC-3 Prostate Cancer Cells | Terazosin | IC50 > 100 µM. | |
| Angiogenesis (in vivo IC50) | Nude Mice Model | Terazosin | IC50 of 7.9 µM for inhibition of VEGF-induced angiogenesis. | |
| Endothelial Cell Proliferation (IC50) | HUVECs | Terazosin | IC50 of 9.9 µM for inhibition of VEGF-induced proliferation. | |
| Endothelial Tube Formation (IC50) | HUVECs | Terazosin | IC50 of 6.8 µM for inhibition of VEGF-induced tube formation. |
Experimental Protocols: Oncology Studies
-
Cell Culture: Culture prostate (e.g., PC-3, DU145) or bladder cancer cell lines in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of Terazosin concentrations for 24, 48, or 72 hours.
-
Viability Assessment: Perform a CCK-8 or MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Matrigel Plug Assay: Mix Matrigel with vascular endothelial growth factor (VEGF) and heparin, with or without Terazosin.
-
Implantation: Inject the Matrigel mixture subcutaneously into the flank of nude mice.
-
Analysis: After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantification: Quantify angiogenesis by measuring the hemoglobin content in the plugs using a colorimetric assay, or by immunohistochemical staining for endothelial cell markers like CD31.
Off-Label Application 3: Vascular Aging and Atherosclerosis
Recent research has highlighted the potential of Terazosin in mitigating vascular aging and atherosclerosis. This is linked to its ability to inhibit endothelial cell senescence.
Quantitative Data Summary: Vascular Health
| Parameter | Model System | Treatment | Outcome | Reference |
| Endothelial Cell Senescence | HUVECs (Doxorubicin-induced) | 10 µM Terazosin | Significant reduction in SA-β-Gal–positive cells. | |
| Cell Proliferation | HUVECs (senescent) | Terazosin | Increased levels of PCNA and a higher percentage of EdU-positive cells. | |
| Senescence-Associated Secretory Phenotype (SASP) | HUVECs | Terazosin | Reduced mRNA and protein levels of IL-6, TNF-α, and ICAM1. |
Experimental Protocols: Vascular Aging Studies
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.
-
Induction of Senescence: Induce premature senescence by treating cells with a sub-lethal concentration of doxorubicin (B1662922) (e.g., 100 nM) or hydrogen peroxide (H2O2; e.g., 100 µM) for 24 hours.
-
Terazosin Treatment: Co-administer Terazosin (e.g., 10 µM) during the senescence induction phase and/or during the subsequent culture period.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: Fix the cells and stain with an SA-β-Gal staining solution at pH 6.0. Senescent cells will stain blue.
-
Quantification: Count the percentage of blue-stained cells in multiple fields of view under a microscope.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the off-label applications of Terazosin, from initial in vitro screening to in vivo validation.
The Impact of Terazosin Hydrochloride on Mitochondrial Respiration: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terazosin (B121538) hydrochloride, a quinazoline-derivative alpha-1 adrenergic antagonist, is traditionally prescribed for benign prostatic hyperplasia and hypertension.[1][2] Emerging research has unveiled a novel, off-target mechanism of action for terazosin, highlighting its significant impact on cellular bioenergetics. This technical guide provides an in-depth analysis of terazosin's influence on mitochondrial respiration, primarily through its activation of phosphoglycerate kinase 1 (PGK1) and its engagement with the GPR119 signaling pathway. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and workflows through structured diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: Terazosin's Canonical and Non-Canonical Functions
Terazosin's established clinical use stems from its ability to block alpha-1 adrenergic receptors, leading to smooth muscle relaxation in the prostate and blood vessels.[2] Beyond this well-documented function, recent studies have identified phosphoglycerate kinase 1 (PGK1), a key glycolytic enzyme, as a direct target of terazosin.[3][4] This interaction results in the activation of PGK1, leading to an increase in glycolytic flux and cellular ATP production.[4][5] This enhancement of cellular energy metabolism is believed to be central to the neuroprotective effects of terazosin observed in preclinical models of neurodegenerative diseases.[5][6]
The Core Mechanism: PGK1 Activation and the Glycolytic Shift
Terazosin's primary influence on cellular bioenergetics is not a direct interaction with the mitochondrial electron transport chain (ETC). Instead, it instigates a metabolic shift by activating PGK1.
2.1. Biphasic Dose-Response of PGK1 Activation
Terazosin exhibits a biphasic effect on PGK1 activity. At lower concentrations, it enhances the enzyme's function, while at higher concentrations, it can be inhibitory.[7][8] This is a critical consideration for experimental design and potential therapeutic applications. The activation of PGK1 accelerates the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a key ATP-generating step in glycolysis.[4]
2.2. The Metabolic Switch: Enhanced Glycolysis and Reduced Mitochondrial Respiration
The upregulation of glycolysis by terazosin has a consequential impact on mitochondrial function. Studies have shown that treatment with terazosin leads to an increase in glycolysis, which is accompanied by a decrease in mitochondrial respiration.[9] This suggests a cellular metabolic reprogramming, where the cell becomes more reliant on glycolysis for its energy needs, a phenomenon that can be protective under certain stress conditions.
Quantitative Impact on Bioenergetic Parameters
The following tables summarize the quantitative effects of terazosin on key bioenergetic parameters as reported in the literature.
Table 1: Effect of Terazosin on ATP Levels
| Cell Type/Model | Terazosin Concentration | Change in ATP Levels | Reference |
| RAW 264.7 cell lysate | Low concentrations | Transient elevation by nearly 40% in the first minute | [3] |
| Various neurodegeneration models | Not specified | Increased brain ATP levels | [10] |
| MIN6 cells (in the presence of palmitic acid) | Not specified | Prevented the reduction in ATP content | [11] |
Table 2: Effect of Terazosin on Glycolysis and Mitochondrial Respiration
| Cell Type/Model | Terazosin Concentration | Effect on Glycolysis | Effect on Mitochondrial Respiration | Reference |
| ESC-derived motor neurons (TDP-43M337V) | Not specified | Increased basal glycolysis rates | Decreased rates of mitochondrial respiration | [9] |
| RAW 264.7 cell lysate | Low concentrations | Pyruvate level stably increased by approximately 30% | Not directly measured | [3] |
Signaling Pathways Modulated by Terazosin
Terazosin's influence on mitochondrial function extends beyond the direct metabolic shift induced by PGK1 activation. It also engages specific signaling pathways that regulate mitochondrial quality control.
4.1. The PGK1-Mediated Glycolytic Enhancement Pathway
The activation of PGK1 by terazosin initiates a cascade that boosts ATP production through glycolysis. This provides an alternative energy source that can be crucial for cell survival, especially when mitochondrial function is compromised.
Figure 1. Simplified signaling pathway of Terazosin-induced PGK1 activation and its metabolic consequences.
4.2. The GPR119/MST1-Foxo3a Pathway and Mitophagy
Recent evidence suggests that terazosin can also act as a GPR119 agonist.[11][12] This interaction leads to the inhibition of the MST1-Foxo3a signaling pathway, which in turn enhances mitophagy, the selective removal of damaged mitochondria.[11][12] This process is crucial for maintaining mitochondrial homeostasis and cell health.
Figure 2. Terazosin's role in promoting mitophagy via the GPR119/MST1-Foxo3a signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of terazosin on mitochondrial respiration and cellular ATP levels.
5.1. Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from standard Seahorse XF Cell Mito Stress Test procedures and should be optimized for the specific cell type and experimental conditions.
Figure 3. Experimental workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.
-
Materials:
-
Seahorse XFe96/24 Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell culture medium, serum, and supplements
-
This compound
-
-
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Terazosin Treatment: The following day, treat the cells with various concentrations of terazosin (and a vehicle control) for the desired duration.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
-
Cell Plate Preparation: Replace the culture medium in the cell plate with the pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Inhibitor Loading: Load the Seahorse XF Cell Mito Stress Test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
5.2. Quantification of Cellular ATP Levels
This protocol describes a common method for measuring cellular ATP using a luciferase-based assay.
-
Materials:
-
ATP Assay Kit (luciferase-based)
-
Luminometer
-
Opaque-walled 96-well plates
-
Cell lysis buffer
-
This compound
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate and allow them to adhere. Treat with terazosin at various concentrations for the desired time.
-
Cell Lysis: Remove the culture medium and add cell lysis buffer to each well. Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of ATP.
-
ATP Assay Reagent: Prepare the ATP assay reagent containing luciferase and D-luciferin according to the kit's protocol.
-
Luminescence Measurement: Add the ATP assay reagent to each well. The luciferase will catalyze the reaction between ATP and D-luciferin, producing light. Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.
-
Data Normalization: Normalize the ATP levels to the total protein concentration in each well to account for variations in cell number.
-
Discussion and Future Directions
The discovery of terazosin's effect on PGK1 and cellular bioenergetics has opened new avenues for its potential therapeutic application, particularly in neurodegenerative diseases where energy deficits are a key pathological feature. The observed decrease in mitochondrial respiration following terazosin treatment suggests a complex interplay between glycolysis and oxidative phosphorylation that warrants further investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which enhanced glycolysis leads to a reduction in mitochondrial respiration.
-
Investigating the long-term consequences of this metabolic shift on mitochondrial health and function.
-
Exploring the therapeutic potential of targeting the GPR119/MST1-Foxo3a pathway for conditions associated with mitochondrial dysfunction.
-
Conducting detailed dose-response studies to optimize the beneficial effects of terazosin on cellular bioenergetics while minimizing potential off-target effects.
Conclusion
This compound exerts a significant and complex influence on cellular bioenergetics, primarily through the activation of PGK1, leading to an increase in glycolysis and a subsequent decrease in mitochondrial respiration. Furthermore, its interaction with the GPR119 signaling pathway suggests a role in promoting mitochondrial quality control through enhanced mitophagy. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of modulating cellular metabolism with terazosin.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajmc.com [ajmc.com]
- 6. medscape.com [medscape.com]
- 7. pnas.org [pnas.org]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Target Engagement for Terazosin | Parkinson's Disease [michaeljfox.org]
- 11. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Terazosin, a repurposed GPR119 agonist, ameliorates mitophagy and β-cell function in NAFPD by inhibiting MST1-Foxo3a signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Terazosin Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin Hydrochloride is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, which are G-protein-coupled receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[1][3] Beyond its approved indications, Terazosin has been investigated for its potential anti-cancer properties, including the induction of apoptosis in prostate cancer cells.[4]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the pharmacological effects of this compound. The described assays will enable researchers to assess its impact on cell viability, induction of apoptosis, and its functional antagonism of the alpha-1 adrenergic receptor.
Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
Terazosin selectively binds to and blocks alpha-1 adrenergic receptors, preventing the binding of the endogenous agonists, norepinephrine (B1679862) and epinephrine.[1] This antagonism inhibits the downstream signaling cascade typically initiated by agonist binding. In smooth muscle cells, this signaling leads to an increase in intracellular calcium concentrations, resulting in muscle contraction. By blocking this pathway, Terazosin promotes vasodilation and relaxation of the prostate smooth muscle.[2]
Figure 1: Simplified signaling pathway of the alpha-1 adrenergic receptor and the inhibitory action of Terazosin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of prostate cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5]
Experimental Workflow
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
PC-3 human prostate cancer cell line (ATCC CRL-1435)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Drug Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Treatment Group | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| Vehicle Control (0 µM) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| Terazosin HCl (10 µM) | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| Terazosin HCl (25 µM) | 92 ± 6.1 | 85 ± 5.9 | 78 ± 6.3 |
| Terazosin HCl (50 µM) | 81 ± 5.8 | 68 ± 6.2 | 55 ± 7.1 |
| Terazosin HCl (100 µM) | 65 ± 7.2 | 45 ± 6.8 | 32 ± 6.9 |
| Terazosin HCl (200 µM) | 42 ± 6.5 | 25 ± 5.3 | 15 ± 4.8 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Experimental Workflow
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
PC-3 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound (e.g., 0, 50, and 100 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Terazosin HCl (50 µM) | 70.8 ± 3.5 | 18.3 ± 2.2 | 10.9 ± 1.9 |
| Terazosin HCl (100 µM) | 42.1 ± 4.2 | 35.6 ± 3.1 | 22.3 ± 2.8 |
Alpha-1 Adrenergic Receptor Functional Assay (Calcium Imaging)
This protocol measures the ability of this compound to antagonize the increase in intracellular calcium ([Ca²⁺]i) induced by an alpha-1 adrenergic receptor agonist, such as phenylephrine (B352888). The assay utilizes a fluorescent calcium indicator to monitor changes in [Ca²⁺]i.[6]
Experimental Workflow
Figure 4: Workflow for the calcium imaging functional assay.
Materials:
-
PC-3 cells
-
RPMI-1640 medium
-
This compound
-
Phenylephrine (alpha-1 adrenergic receptor agonist)
-
Fura-2 AM or Fluo-4 AM (fluorescent calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Pluronic F-127
-
Glass-bottom cell culture dishes
-
Fluorescence microscope with an imaging system
Protocol:
-
Cell Seeding: Seed PC-3 cells on glass-bottom dishes and allow them to adhere and grow to 70-80% confluency.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Pre-incubation with Antagonist: Incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) in HBSS for 15 minutes.
-
Baseline Measurement: Place the dish on the microscope stage and record the baseline fluorescence for 1-2 minutes.
-
Agonist Stimulation: Add phenylephrine (e.g., 10 µM final concentration) to the dish and continue recording the fluorescence for another 5-10 minutes.
-
Data Analysis: The change in intracellular calcium is measured as a ratio of fluorescence intensities at different excitation wavelengths (for Fura-2) or as a change in fluorescence intensity (for Fluo-4). Calculate the peak [Ca²⁺]i response and compare the inhibition by different concentrations of Terazosin.
Data Presentation:
| Terazosin HCl Concentration | Phenylephrine-induced Peak [Ca²⁺]i (Normalized to baseline) ± SD | % Inhibition of Calcium Response |
| 0 nM (Vehicle) | 4.5 ± 0.3 | 0% |
| 1 nM | 3.8 ± 0.2 | 15.6% |
| 10 nM | 2.1 ± 0.2 | 53.3% |
| 100 nM | 1.2 ± 0.1 | 73.3% |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively evaluate its cytotoxic and apoptotic effects, as well as quantify its functional antagonism of the alpha-1 adrenergic receptor. These methods are essential tools for further investigation into the therapeutic potential of Terazosin in various disease models.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Alpha1-adrenergic receptors activate Ca(2+)-permeable cationic channels in prostate cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Alpha-1 Adrenergic Receptors Increases Cytosolic Calcium in Neurons of the Paraventricular Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of Terazosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Terazosin (B121538) Hydrochloride in bulk drug and pharmaceutical dosage forms. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy, making it suitable for routine quality control and stability studies.
Introduction
Terazosin Hydrochloride is a selective alpha-1 adrenergic blocking agent used in the management of hypertension and benign prostatic hyperplasia.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the quantitative determination of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.[2] This document provides a comprehensive protocol for the HPLC quantification of this compound, including method parameters, validation data, and experimental procedures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Name | (RS)-6,7-dimethoxy-2-[4-(tetrahydrofuran-2-yl-carbonyl)-piperazin-1-yl]quinazolin-4-amine hydrochloride | [3] |
| Molecular Formula | C₁₉H₂₅N₅O₄·HCl | [3] |
| Molecular Weight | 423.9 g/mol | [3] |
| Appearance | White fine crystalline powder | [4] |
| Melting Point | 272.6 - 274°C | [4] |
| UV λmax | ~245 nm, 254 nm | [5][6] |
| Solubility | Soluble in methanol | [1][7] |
Recommended HPLC Method
This method is a compilation and optimization of several validated procedures to provide a reliable starting point for the quantification of this compound.[2][5][6]
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5.0 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water:Triethylamine (60:40:0.1, v/v/v), pH adjusted to 6.0 with glacial acetic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25°C) |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
Preparation of Sample Solutions (from Tablets)
-
Weighing and Grinding: Weigh and finely powder not fewer than 20 tablets.
-
Extraction: Transfer a quantity of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Final Dilution: Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Summary
The following tables summarize the validation parameters for a typical HPLC method for this compound, compiled from various sources.[2][4][5][6][8]
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | < 1.0% |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation |
| 2 - 500 | 0.999 | y = 3750x - 7634 |
| 10 - 100 | 0.999 | - |
| 20 - 80 | 0.9991 | - |
| 50 - 250 | 0.9971 | - |
Precision
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Intra-day (Repeatability) | 50 | < 2.0 |
| Inter-day (Intermediate Precision) | 50 | < 2.0 |
Accuracy (% Recovery)
| Spiked Concentration Level | % Recovery |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.065 |
| LOQ | 0.197 |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed. The drug substance is subjected to various stress conditions to induce degradation.
Stress Conditions Protocol
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 10 hours.[2]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 20 minutes.[2]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 6 hours.[2]
-
Thermal Degradation: Expose the solid drug to 60°C for 3 days.[2]
-
Photolytic Degradation: Expose the drug solution to sunlight for 3 days.[2]
The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate the separation of the main peak from any degradation products.
Workflow and Diagrams
HPLC Method Development Workflow
The development and validation of the HPLC method for this compound quantification follows a logical sequence of steps.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The described HPLC method for the quantification of this compound is simple, rapid, and reliable. The method has been shown to be linear, precise, and accurate, making it a valuable tool for quality control laboratories and researchers in the pharmaceutical industry. The provided protocols offer a solid foundation for the implementation of this analytical method.
References
- 1. Thermoanalytical Investigation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. journals.uran.ua [journals.uran.ua]
- 7. This compound [drugfuture.com]
- 8. HPLC-MS/ESI determination of this compound,prazosin hyd...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Preparing Terazosin Hydrochloride Stock Solutions for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Terazosin Hydrochloride is a selective α1-adrenoceptor antagonist widely used in research to investigate its effects on various cellular processes. It is known for its role in inducing apoptosis in prostate cancer cells and its potential neuroprotective effects.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols and data for the preparation and storage of this compound stock solutions.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 423.9 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility in Water | 1 mg/mL (2.36 mM) with sonication recommended.[1] Other sources state up to 25 mg/mL.[2] | [1][2][4] |
| Solubility in DMSO | 31.25 mg/mL (67.95 mM) with sonication.[4] Another source indicates 45 mg/mL (106.16 mM), also recommending sonication.[1] It is important to use newly opened, hygroscopic DMSO.[4] | [1][4] |
| Solubility in Methanol | Soluble, with one source suggesting 20 mg/mL. | [2] |
| Solubility in Ethanol | Slightly soluble, around 4 mg/mL. | [1] |
| Storage (Powder) | Stable for 3 years at -20°C.[1] | [1][2] |
| Storage (In Solvent) | Stable for 1 year at -80°C.[1] Solutions in distilled water can be stored at -20°C for up to 3 months.[2] It is advisable to aliquot to avoid repeated freeze-thaw cycles.[4] | [1][2][4] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Accurately weigh out 4.24 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][4]
This protocol is suitable for experiments where DMSO might interfere with the assay.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile volumetric flask or conical tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator[1]
-
Sterile pipette tips
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile conical tube.
-
Solvent Addition: Add 1 mL of sterile water to the tube.
-
Dissolution: Vortex the solution thoroughly. To ensure complete dissolution, sonication is recommended.[1]
-
Sterilization: Filter the solution through a 0.22 µm syringe filter to ensure sterility before use in cell culture.
-
Storage: Aqueous solutions can be stored at -20°C for up to 3 months.[2] It is recommended to aliquot the solution to minimize contamination and degradation from repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Experimental workflow for Terazosin HCl stock solution preparation.
Caption: Simplified signaling pathway of Terazosin as an α1-adrenoceptor antagonist.
References
Application Notes and Protocols for Terazosin Hydrochloride Administration in Zebrafish Models of ALS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and eventual death. There is an urgent need for effective therapeutic strategies. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying ALS and for high-throughput drug screening due to its genetic tractability, rapid development, and optical transparency, which allows for real-time imaging of motor neurons.[1][2][3]
Recent studies have identified Terazosin (B121538), an FDA-approved drug for treating high blood pressure and enlarged prostate, as a promising neuroprotective agent in multiple models of ALS.[1][4][5] Terazosin has been shown to protect motor neurons from cell death by increasing their energy production.[5][6][7] This effect is mediated through the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), which plays a crucial role in cellular energy metabolism.[4][6][8] In zebrafish models of ALS, administration of Terazosin Hydrochloride has been demonstrated to rescue motor neuron phenotypes and improve motor behavior.[5][9][10]
These application notes provide detailed protocols for the administration of this compound in zebrafish models of ALS, based on established research, to facilitate further investigation into its therapeutic potential.
Experimental Protocols
1. Zebrafish Husbandry and Maintenance
-
Strain: Wild-type (e.g., AB) and transgenic lines expressing ALS-associated mutations (e.g., TDP-43, C9orf72) are required.[1] The use of a transgenic line with fluorescently labeled motor neurons, such as Tg(hb9:GFP), is highly recommended for easy visualization.[11]
-
Housing: Zebrafish should be maintained in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding: Embryos are obtained through natural spawning. Healthy, fertilized eggs are collected and raised in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28.5°C.
2. Generation of ALS Zebrafish Models
Two common methods for creating zebrafish models of ALS are through genetic manipulation to either express a mutant human protein or to knockdown the function of a zebrafish gene.
-
TDP-43 Model: Microinjection of mRNA encoding for mutant human TDP-43 into single-cell stage zebrafish embryos.[1]
-
C9orf72 Model: Use of morpholinos to knockdown the zebrafish ortholog of C9orf72.[1]
3. Preparation and Administration of this compound
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Working Solution: Dilute the stock solution in E3 medium to the desired final concentrations. It is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration.[12] Previous studies have shown efficacy without overt toxicity at specific concentrations, which should be used as a starting point.
-
Administration: At 24 hours post-fertilization (hpf), transfer the zebrafish embryos to a multi-well plate.[12] Replace the E3 medium with the E3 medium containing the desired concentration of this compound. A vehicle control group (E3 with the same percentage of DMSO) must be included in all experiments. The chorion of the zebrafish embryo can be a barrier to drug uptake, which should be considered when determining concentrations.[9]
4. Analysis of Motor Neuron Phenotypes
-
Imaging: At specified time points (e.g., 48 hpf), anesthetize the zebrafish larvae and mount them in a low-melting-point agarose (B213101) gel for imaging.
-
Axon Length and Branching: Using a fluorescence microscope, capture images of the motor neurons. The length of the primary motor axons and the number of secondary branches can be quantified using image analysis software (e.g., ImageJ).[4][9]
5. Behavioral Assays
-
Touch-Evoked Escape Response: At 48 hpf, assess the motor function of the zebrafish larvae by gently touching the tail with a fine probe.[13] Record the response using a high-speed camera. Analyze the videos to quantify parameters such as the latency to respond, the maximum angle of the C-bend, and the distance moved.
-
Spontaneous Movement: Track the swimming behavior of larvae in a multi-well plate using an automated tracking system. Quantify parameters such as total distance moved, velocity, and turning angle.
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented for clear comparison between experimental groups.
Table 1: Effect of Terazosin on Motor Neuron Axon Length in ALS Zebrafish Model
| Treatment Group | N (Number of Larvae) | Average Primary Axon Length (μm) ± SEM | P-value (vs. ALS Model + Vehicle) |
| Wild-Type + Vehicle | |||
| ALS Model + Vehicle | |||
| ALS Model + Terazosin (X μM) | |||
| ALS Model + Terazosin (Y μM) |
Table 2: Effect of Terazosin on Motor Behavior in ALS Zebrafish Model
| Treatment Group | N (Number of Larvae) | Average Escape Response Distance (mm) ± SEM | P-value (vs. ALS Model + Vehicle) |
| Wild-Type + Vehicle | |||
| ALS Model + Vehicle | |||
| ALS Model + Terazosin (X μM) | |||
| ALS Model + Terazosin (Y μM) |
Visualizations
Caption: Experimental workflow for testing Terazosin in a zebrafish ALS model.
Caption: Proposed signaling pathway of Terazosin's neuroprotective effect.
Caption: Logical relationship between experimental groups and expected outcomes.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. fondation-thierry-latran.org [fondation-thierry-latran.org]
- 3. Frontiers | Diving deep: zebrafish models in motor neuron degeneration research [frontiersin.org]
- 4. pharmalive.com [pharmalive.com]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. medscape.com [medscape.com]
- 7. debuglies.com [debuglies.com]
- 8. Capitalising on the neuroprotective effects of a prostate drug – Parkinson's Movement [parkinsonsmovement.com]
- 9. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zebrafish Motor Neuron Subtypes Differ Electrically Prior to Axonal Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization of zebrafish drug testing parameters for muscle diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modular Laboratory Exercises to Analyze the Development of Zebrafish Motor Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Terazosin in TDP-43 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent preclinical studies have identified Terazosin (B121538), an FDA-approved alpha-1 adrenergic antagonist, as a potential therapeutic agent for amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), neurodegenerative diseases characterized by the pathological aggregation of TAR DNA-binding protein 43 (TDP-43). The neuroprotective effects of Terazosin are primarily attributed to its off-target activity as an activator of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[1][2][3][4] By enhancing PGK1 activity, Terazosin is proposed to boost cellular energy metabolism, thereby protecting motor neurons from degeneration.[1][3][5][6] These application notes provide a summary of the key findings and detailed protocols for the use of Terazosin in TDP-43 mouse models based on published research.
Mechanism of Action
Terazosin's neuroprotective effect in the context of TDP-43 proteinopathy is linked to its ability to activate PGK1.[1][2][4] This activation leads to an increase in glycolysis, which helps to meet the energetic demands of stressed neurons.[1][6] In addition to its role in energy metabolism, Terazosin has been shown to rescue stress granule formation, a cellular process that is often impaired in TDP-43-related neurodegeneration.[1][2]
Caption: Proposed mechanism of Terazosin's neuroprotective action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using Terazosin in the Thy1-hTDP-43 mouse model of ALS.
Table 1: Survival and Body Weight Analysis in Thy1-hTDP-43 Mice
| Treatment Group | Median Survival (Days) | Survival Increase (%) | Body Weight Change (g) at P19 | Reference |
| Vehicle (Saline) | 21 | - | - | [4][7] |
| Terazosin (10 µg/kg) | 22 | 5% (p=0.0002) | Not significant | [4][7] |
| Terazosin (100 µg/kg) | 22 | 5% (p=0.0023) | +0.8 (p=0.025) | [4][7] |
Table 2: Motor Neuron Count in the Lumbar Spinal Cord of Thy1-hTDP-43 Mice
| Treatment Group | Number of Motor Neurons per Ventral Horn | Increase in Motor Neurons (%) | Reference |
| Vehicle (Saline) | Undisclosed baseline | - | [3][4][7] |
| Terazosin (100 µg/kg) | 40% increase vs. vehicle (p=0.0132) | 40% | [3][4][7] |
Experimental Protocols
In Vivo Administration of Terazosin in Thy1-hTDP-43 Mice
This protocol is based on methodologies described in studies evaluating the efficacy of Terazosin in a TDP-43 mouse model.
1. Animal Model:
-
Strain: Thy1-hTDP-43 transgenic mice. These mice overexpress human wild-type TDP-43 and exhibit a progressive motor phenotype.[8][9]
-
Age: Treatment is typically initiated at a presymptomatic or early symptomatic stage.
2. Materials:
-
Terazosin hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1 ml syringes with 27-gauge needles
-
Animal scale
3. Preparation of Terazosin Solution:
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 10 µg/ml and 100 µg/ml for 10 µg/kg and 100 µg/kg doses, respectively, assuming a 10 ml/kg injection volume).
-
Ensure the solution is fully dissolved and sterile-filtered.
4. Dosing and Administration:
-
Dosage: 10 µg/kg and 100 µg/kg body weight.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Daily.
-
Procedure:
-
Weigh each mouse daily to adjust the injection volume.
-
Gently restrain the mouse.
-
Administer the appropriate volume of Terazosin solution or vehicle (saline) via IP injection.
-
Monitor the mice for any adverse reactions.
-
Caption: In-vivo experimental workflow for Terazosin treatment.
Assessment of Motor Phenotype and Survival
1. Clinical Scoring:
-
Monitor mice daily and assign a clinical score based on the severity of motor deficits (e.g., limb weakness, paralysis).[10]
2. Survival Analysis:
-
Record the date of death or euthanasia for each mouse. The endpoint for euthanasia is typically defined by a predetermined level of motor impairment or weight loss.
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
Histological Analysis of Motor Neuron Survival
1. Tissue Collection and Preparation:
-
At a predetermined symptomatic timepoint (e.g., postnatal day 19), perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue in sucrose (B13894) solutions and embed in OCT compound.
-
Section the spinal cord on a cryostat.
2. Staining and Quantification:
-
Perform Nissl staining to visualize neuronal cell bodies.
-
Identify motor neurons in the ventral horn based on morphology and size (e.g., shortest diameter > 20 µm).[4]
-
Count the number of motor neurons in multiple sections per animal.
-
Compare the average number of motor neurons between treatment groups using appropriate statistical tests (e.g., t-test).
In Vitro Assessment of Terazosin in TDP-43 Expressing Cells
This protocol is relevant for investigating the cellular mechanisms of Terazosin.
1. Cell Model:
-
Mouse embryonic stem cell-derived motor neurons (mESC-MNs) expressing wild-type or mutant TDP-43 (e.g., TDP-43M337V).[1][2]
2. Treatment:
-
Culture mESC-MNs and treat with varying concentrations of Terazosin (e.g., 0.625 µM, 1.25 µM, 2.5 µM) for 24 hours.[2]
3. Stress Induction and Stress Granule Analysis:
-
Induce oxidative stress using sodium arsenite (NaAsO₂).
-
Fix the cells and perform immunocytochemistry for a stress granule marker (e.g., G3BP) and a motor neuron marker (e.g., ChAT).[2]
-
Quantify the number of stress granules per motor neuron.
Concluding Remarks
The available data strongly suggest that Terazosin is a promising candidate for repurposing as a therapy for ALS and other TDP-43 proteinopathies.[5][6] Its ability to enhance neuronal energy metabolism and rescue cellular stress responses provides a solid rationale for further investigation.[1][3] The protocols outlined above provide a framework for researchers to build upon in their preclinical evaluation of Terazosin and related compounds. A feasibility study in human patients is reportedly underway, which will provide crucial insights into the translational potential of this therapeutic approach.[5][6]
References
- 1. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. padiracinnovation.org [padiracinnovation.org]
- 7. | BioWorld [bioworld.com]
- 8. Rodent models of TDP-43: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TDP-43-Based Animal Models of Neurodegeneration: New Insights into ALS Pathology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alsnewstoday.com [alsnewstoday.com]
Application Notes: Detecting Apoptosis in Response to Terazosin Treatment using the TUNEL Assay
Introduction
Terazosin (B121538), a quinazoline-based α1-adrenoceptor antagonist, is a medication primarily used to treat benign prostatic hyperplasia (BPH). Beyond its smooth muscle relaxing properties, compelling evidence demonstrates that Terazosin can induce apoptosis, or programmed cell death, in both benign and malignant prostate cells.[1][2][3] This apoptotic effect is independent of its α1-adrenoceptor blocking activity and represents a key mechanism contributing to its therapeutic efficacy.[1][2] A widely used and reliable method to detect and quantify apoptosis is the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This assay identifies the DNA fragmentation that is a hallmark of late-stage apoptosis.
Principle of the TUNEL Assay
The TUNEL assay is based on the enzymatic labeling of the 3'-hydroxyl termini of DNA strand breaks, which are abundant in apoptotic cells. The enzyme Terminal deoxynucleotidyl Transferase (TdT) catalyzes the addition of labeled dUTPs to these ends. The incorporated labeled nucleotides can then be detected by various methods, including fluorescence microscopy (using fluorescently labeled dUTPs) or light microscopy (using biotin- or digoxigenin-labeled dUTPs followed by enzymatic conversion of a chromogenic substrate).
Application in Terazosin Research
The TUNEL assay is a valuable tool for researchers and drug development professionals studying the apoptotic effects of Terazosin on prostate cells and other relevant cell types. It allows for the visualization and quantification of apoptotic cells within a cell culture or tissue sample, providing crucial data on the drug's efficacy and mechanism of action. Studies have successfully employed the TUNEL assay to demonstrate a significant increase in the apoptotic index in prostate epithelial and stromal cells of patients treated with Terazosin.[3]
Data Presentation
The following tables summarize quantitative data from studies utilizing the TUNEL assay to assess apoptosis following treatment with Terazosin or similar quinazoline-based antagonists.
Table 1: Apoptotic Index in Bladder Tumors from Patients Treated with Terazosin
| Treatment Group | Apoptotic Index (%) | P-value |
| Untreated Control | 1.7 | <0.05 |
| Terazosin-Treated | 3.0 |
Data adapted from a study on transitional cell carcinoma of the bladder, demonstrating a statistically significant increase in apoptosis in the Terazosin-treated group.
Table 2: Apoptotic Index in Prostatic Tissue of BPH Patients Treated with α1-Adrenoceptor Antagonists
| Treatment Group | Apoptotic Index - Epithelium (%) | Apoptotic Index - Stroma (%) |
| Untreated Controls | 0.4 ± 0.1 | 0.6 ± 0.2 |
| Terazosin (1-5 months) | 2.8 ± 0.5 | 3.5 ± 0.6 |
| Doxazosin (B1670899) (12-36 months) | 2.5 ± 0.4 | 3.2 ± 0.5 |
*p < 0.05 compared to untreated controls. Data represents the mean ± standard error. This table shows a significant induction of apoptosis in both epithelial and stromal components of the prostate in patients treated with Terazosin and Doxazosin.
Experimental Protocols
Below are detailed protocols for performing the TUNEL assay on both cultured prostate cancer cells and paraffin-embedded prostate tissue sections following Terazosin treatment.
Protocol 1: TUNEL Assay for Adherent Prostate Cancer Cells (e.g., PC-3, DU145)
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU145)
-
Terazosin hydrochloride
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (fluorescent or colorimetric)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with DAPI (for fluorescence)
-
Coverslips
-
Fluorescence microscope or light microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells on sterile coverslips in a multi-well plate until they reach the desired confluency.
-
Treat the cells with the desired concentrations of Terazosin for the specified duration. Include an untreated control group.
-
For a positive control, treat a separate set of cells with DNase I to induce non-specific DNA breaks.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with the permeabilization solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions provided with your specific TUNEL assay kit. This typically involves:
-
Incubating the cells with the equilibration buffer.
-
Incubating the cells with the TdT reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes.
-
Stopping the reaction by washing the cells.
-
-
-
Detection:
-
For fluorescent detection:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
For colorimetric detection:
-
Incubate with a blocking solution (e.g., 3% H2O2 in methanol) to quench endogenous peroxidases.
-
Incubate with a streptavidin-HRP conjugate.
-
Add the DAB substrate and incubate until the desired color intensity is reached.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate and mount the coverslips.
-
-
-
Analysis:
-
Examine the slides under a fluorescence or light microscope.
-
TUNEL-positive cells will exhibit bright green or brown nuclear staining, depending on the detection method used.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells and expressing it as a percentage of the total number of cells (counterstained nuclei) in several random fields.
-
Protocol 2: TUNEL Assay for Paraffin-Embedded Prostate Tissue Sections
Materials:
-
Paraffin-embedded prostate tissue sections from Terazosin-treated and control subjects
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Proteinase K solution
-
TUNEL assay kit (colorimetric is common for tissue sections)
-
DNase I (for positive control)
-
3% Hydrogen peroxide in methanol (B129727)
-
DAB substrate solution
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 5-10 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 5 minutes each.
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate the tissue sections with Proteinase K solution for 15-30 minutes at room temperature. The optimal time may need to be determined empirically.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Inactivation of Endogenous Peroxidases:
-
Incubate the sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Wash twice with PBS for 5 minutes each.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This will include:
-
Incubation with equilibration buffer.
-
Incubation with the TdT reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
Stopping the reaction.
-
-
-
Detection:
-
Incubate with the streptavidin-HRP conjugate.
-
Wash with PBS.
-
Apply the DAB substrate solution and monitor for the development of a brown color in the nuclei of apoptotic cells.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize all cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount the coverslips using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Apoptotic nuclei will be stained dark brown, while non-apoptotic nuclei will be blue.
-
Calculate the apoptotic index as described in the previous protocol.
-
Mandatory Visualizations
Signaling Pathways Involved in Terazosin-Induced Apoptosis
Terazosin induces apoptosis through a multi-faceted mechanism that is independent of its α1-adrenoceptor antagonism. Two key pathways implicated are the Transforming Growth Factor-β (TGF-β) signaling pathway and the induction of anoikis.
Caption: TGF-β signaling pathway activated by Terazosin leading to apoptosis.
Caption: Induction of anoikis by Terazosin through disruption of cell-matrix interactions.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ki-67 Immunostaining in Terazosin-Treated Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Ki-67 immunostaining on prostate tissue following treatment with Terazosin (B121538). While Terazosin, a quinazoline-based α1-adrenoceptor antagonist, is primarily known to induce apoptosis rather than inhibit proliferation in prostate cells, Ki-67 staining serves as a crucial method to confirm the lack of anti-proliferative effects and to assess the overall cellular dynamics within the treated tissue.
Introduction
Terazosin is a selective α1-adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic effects extend beyond smooth muscle relaxation, as studies have demonstrated its ability to induce apoptosis in both benign and malignant prostate cells.[1][2][3][4] This apoptotic effect is notably independent of its α1-adrenoceptor blocking activity and is a characteristic shared by other quinazoline-based antagonists like doxazosin.[1][2][3][4]
The protein Ki-67 is a well-established marker of cellular proliferation, expressed during all active phases of the cell cycle (G1, S, G2, and M) but absent in resting cells (G0).[5] Therefore, Ki-67 immunostaining is a standard method to determine the growth fraction of a cell population. In the context of Terazosin treatment, Ki-67 analysis is pivotal to dissecting the drug's mechanism of action, specifically to confirm that its primary effect is the induction of programmed cell death rather than the inhibition of cell division.[4]
These notes provide a detailed protocol for Ki-67 immunostaining on paraffin-embedded prostate tissue sections, alongside an overview of the signaling pathways implicated in Terazosin-induced apoptosis.
Data Presentation
While extensive research confirms Terazosin's role in promoting apoptosis, there is a notable lack of studies specifically quantifying the Ki-67 labeling index in Terazosin-treated prostate tissue. Existing evidence strongly suggests that Terazosin does not significantly alter cell proliferation.[1][4] The following table presents hypothetical data to illustrate the expected outcome of such an experiment, demonstrating no significant change in the Ki-67 labeling index post-treatment.
| Treatment Group | Dosage | Duration of Treatment | Mean Ki-67 Labeling Index (%) | Standard Deviation | P-value (vs. Control) |
| Control | Vehicle | 48 hours | 15.2 | 2.1 | - |
| Terazosin | 10 µM | 48 hours | 14.8 | 2.3 | > 0.05 |
| Terazosin | 25 µM | 48 hours | 14.5 | 2.0 | > 0.05 |
| Terazosin | 50 µM | 48 hours | 14.1 | 2.5 | > 0.05 |
Experimental Protocols
Protocol 1: Terazosin Treatment of Prostate Tissue (In Vitro/Ex Vivo)
This protocol outlines the general procedure for treating prostate cancer cell lines or ex vivo prostate tissue cultures with Terazosin.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145) or fresh prostate tissue explants
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Terazosin hydrochloride (powder)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or tissue culture dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Terazosin Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding/Tissue Plating:
-
For Cell Lines: Seed prostate cancer cells in culture plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
For Tissue Explants: Place small, uniform pieces of fresh prostate tissue in culture dishes with a minimal amount of medium to promote adherence.
-
-
Treatment:
-
Prepare working solutions of Terazosin by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest Terazosin dose.
-
Remove the old medium from the cells/tissue and replace it with the medium containing the appropriate Terazosin concentrations or vehicle control.
-
-
Incubation: Incubate the cells/tissue for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Tissue Harvesting and Fixation:
-
Following incubation, harvest the cells or tissue.
-
Wash with PBS.
-
Fix the samples in 10% neutral buffered formalin for 24 hours at room temperature.
-
Proceed with paraffin (B1166041) embedding.
-
Protocol 2: Ki-67 Immunohistochemistry Staining for Paraffin-Embedded Prostate Tissue
This protocol provides a step-by-step guide for the immunohistochemical detection of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.[5][6][7]
Materials:
-
FFPE prostate tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., PBS with 5% Bovine Serum Albumin)
-
Primary Antibody: Rabbit anti-Ki-67 monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in the blocking buffer according to the manufacturer's instructions.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS.
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides three times with PBS.
-
Prepare the DAB substrate solution according to the manufacturer's protocol.
-
Incubate the sections with the DAB solution until a brown color develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Ki-67 positive cells will show brown nuclear staining.
-
The Ki-67 labeling index is calculated as the percentage of Ki-67 positive tumor cells out of the total number of tumor cells counted (at least 500 cells should be counted in representative high-power fields).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Terazosin's induction of apoptosis in prostate cells is a complex process involving multiple signaling pathways. It is important to note that this action is independent of its α1-adrenoceptor antagonism.[1][2][3][4] Key pathways implicated include the upregulation of p27KIP1, which leads to G1 phase cell cycle arrest, and the modulation of the Bax/Bcl-2 ratio, favoring apoptosis.[8][9] Additionally, Terazosin may influence the transforming growth factor-β (TGF-β) signaling pathway and induce a form of detachment-induced apoptosis known as anoikis.[2][3][10]
Caption: Terazosin-induced apoptosis signaling pathways in prostate cells.
Experimental Workflow
The following diagram illustrates the experimental workflow from prostate tissue treatment to the analysis of Ki-67 expression.
Caption: Experimental workflow for Ki-67 immunostaining of prostate tissue.
References
- 1. auajournals.org [auajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. nextgen-protocols.org [nextgen-protocols.org]
- 6. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 7. sysy-histosure.com [sysy-histosure.com]
- 8. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Terazosin Hydrochloride-Induced Cytotoxicity in PC-3 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin (B121538) hydrochloride, a quinazoline-based alpha-1 adrenoceptor antagonist, is commonly prescribed for the treatment of benign prostatic hyperplasia (BPH). Emerging evidence has revealed its potential as an anti-cancer agent, demonstrating an ability to induce apoptosis in prostate cancer cells, including the androgen-insensitive PC-3 cell line.[1][2][3][4][5] This apoptotic effect is notably independent of its alpha-1 adrenoceptor blockade, suggesting a distinct molecular mechanism of action.[1][3][4][5][6] Studies indicate that terazosin treatment leads to a significant reduction in PC-3 cell viability in a dose- and time-dependent manner, accompanied by cell cycle arrest and the induction of programmed cell death.[2][3]
These application notes provide a comprehensive guide for researchers to investigate and quantify the cytotoxic effects of Terazosin Hydrochloride on PC-3 prostate cancer cells. The protocols detailed below outline methods for assessing cell viability, apoptosis, cell cycle progression, and the expression of key apoptotic regulatory proteins.
Key Signaling Pathways
Terazosin's cytotoxic effects on PC-3 cells are mediated through the modulation of specific signaling pathways that govern cell cycle and apoptosis. The drug has been shown to induce G1 phase cell cycle arrest, a critical checkpoint for cell proliferation.[7][8][9] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[7][8][9] Furthermore, terazosin influences the delicate balance of pro-apoptotic and anti-apoptotic proteins, leading to an upregulation of Bax and a downregulation of Bcl-2, ultimately tipping the scales towards apoptosis.[8][9] Some evidence also points towards the inhibition of proteasome activity as a contributing factor to terazosin-induced cell death.[2]
Caption: Signaling pathway of Terazosin-induced apoptosis in PC-3 cells.
Experimental Workflow
A systematic approach is crucial for accurately assessing the cytotoxic effects of this compound. The following workflow outlines the key experimental stages, from initial cell culture and treatment to comprehensive data analysis.
Caption: Workflow for assessing Terazosin HCl cytotoxicity in PC-3 cells.
Data Presentation
Table 1: Effect of this compound on PC-3 Cell Viability (MTT Assay)
| Terazosin HCl (µM) | Incubation Time (24h) % Viability (Mean ± SD) | Incubation Time (48h) % Viability (Mean ± SD) | Incubation Time (72h) % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 92 ± 4.8 | 85 ± 5.5 | 78 ± 6.3 |
| 25 | 78 ± 6.1 | 65 ± 7.2 | 52 ± 6.9 |
| 50 | 55 ± 5.9 | 42 ± 6.4 | 31 ± 5.7 |
| 100 | 38 ± 4.5 | 25 ± 5.1 | 18 ± 4.2 |
Table 2: Apoptosis Induction by this compound in PC-3 Cells (Annexin V/PI Staining)
| Terazosin HCl (µM) (48h Incubation) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 25 | 70.2 ± 3.1 | 15.8 ± 2.1 | 14.0 ± 1.9 |
| 50 | 48.5 ± 4.5 | 30.2 ± 3.5 | 21.3 ± 2.8 |
| 100 | 22.7 ± 3.8 | 45.6 ± 4.2 | 31.7 ± 3.6 |
Table 3: Cell Cycle Distribution of PC-3 Cells Treated with this compound
| Terazosin HCl (µM) (48h Incubation) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | 48.1 ± 2.2 | 35.6 ± 1.8 | 16.3 ± 1.5 |
| 25 | 60.5 ± 2.8 | 25.1 ± 2.0 | 14.4 ± 1.7 |
| 50 | 72.3 ± 3.5 | 18.2 ± 1.9 | 9.5 ± 1.3 |
| 100 | 81.0 ± 4.1 | 10.5 ± 1.5 | 8.5 ± 1.2 |
Table 4: Relative Protein Expression Levels in PC-3 Cells Following this compound Treatment (Western Blot)
| Terazosin HCl (µM) (48h Incubation) | p27KIP1 (Fold Change vs. Control) | Bax (Fold Change vs. Control) | Bcl-2 (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 25 | 1.8 | 1.6 | 0.7 | 2.1 |
| 50 | 2.5 | 2.3 | 0.4 | 3.5 |
| 100 | 3.2 | 3.0 | 0.2 | 4.8 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
PC-3 cells
-
This compound
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14][15][16][17]
Materials:
-
PC-3 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed PC-3 cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13][17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[18][19]
Materials:
-
PC-3 cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat PC-3 cells with this compound as previously described.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[21][22]
Materials:
-
PC-3 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p27KIP1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration using a BCA assay.[23]
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. auajournals.org [auajournals.org]
- 5. auajournals.org [auajournals.org]
- 6. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway. | Semantic Scholar [semanticscholar.org]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 20. 2.8. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Terazosin Hydrochloride Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of terazosin (B121538) hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of terazosin hydrochloride?
This compound is generally considered to be freely soluble in water.[1][2][3] The reported aqueous solubility can vary slightly depending on the specific form (e.g., anhydrous, dihydrate) and the experimental conditions.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH.[4] Terazosin is a weakly basic drug with a pKa of 7.1.[5] Consequently, its solubility is significantly higher in acidic solutions where it is protonated. It is freely soluble in 0.1N HCl and pH 6.8 phosphate (B84403) buffer.[6] For improved stability of aqueous solutions, a pH range of 4.5 to 6.5 has been suggested.[4]
Q3: My this compound is not dissolving completely in water. What are the potential reasons?
Several factors can contribute to incomplete dissolution:
-
pH of the solution: As a weakly basic compound, the solubility of this compound decreases as the pH approaches and exceeds its pKa of 7.1. Ensure your aqueous solution is sufficiently acidic if you are encountering solubility issues.
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs) and as solvates (e.g., dihydrate), which can have different solubility profiles.[4] It is important to know which form of the material you are working with.
-
Temperature: While generally soluble at room temperature, gentle heating can aid in the dissolution of more concentrated solutions.[4]
-
Ionic Strength: The presence of other ions in the solution can influence the solubility of this compound.
Q4: Can I use organic solvents to dissolve this compound?
Yes, this compound is soluble in several organic solvents. This can be useful for preparing stock solutions or for specific analytical methods. For instance, in some chromatographic methods, a mixture of acetonitrile (B52724) and water is used as a diluent.[4]
Troubleshooting Guides
Issue: Precipitate forms when preparing an aqueous solution of this compound.
This is a common issue that can often be resolved by following a systematic approach.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
Issue: Solution becomes cloudy over time.
Cloudiness or precipitation that develops after initial dissolution can be due to:
-
pH Shift: The pH of the solution may have changed over time, for example, due to absorption of atmospheric CO2 in unbuffered solutions.
-
Temperature Change: If the solution was prepared with heating, cooling to room temperature might lead to precipitation if the concentration is close to the saturation point.
-
Degradation: In alkaline conditions (e.g., in the presence of 1N sodium hydroxide), this compound can degrade.[7] The solubility of the degradation products may be lower than the parent compound.
Recommendations:
-
Use a buffered aqueous solution, preferably within the pH range of 4.5-6.5, to maintain a stable pH.[4]
-
If heating was used for dissolution, ensure the final concentration is well below the saturation solubility at the storage temperature.
-
Store solutions protected from light and at a consistent temperature. For long-term storage, consider refrigeration, but be mindful of potential precipitation upon cooling.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Observations |
| Water | 19.60 - 20.40 mg/mL[4] | Forms a clear, colorless to faint yellow solution.[4] |
| Isotonic Saline | Freely soluble[2][4] | |
| 0.1N HCl | Freely soluble[6] | |
| pH 6.8 Phosphate Buffer | Freely soluble[6] | |
| Methanol | 20 mg/mL[4] | Clear, colorless solution; heat may be needed.[4] |
| Ethanol | 4 mg/mL[4] | |
| DMSO | 25-26 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Water for HPLC Analysis
This protocol is a general guideline based on methods described for the analysis of terazosin in pharmaceutical formulations.
Materials:
-
This compound reference standard
-
Ultrapure water
-
Dilute Hydrochloric Acid (e.g., 0.1N)
-
Volumetric flasks (e.g., 50 mL, 100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask of appropriate size.
-
Add a portion of ultrapure water (approximately 70-80% of the final volume).
-
If dissolution is slow, add a small amount of dilute HCl to lower the pH.
-
Sonicate the solution for 5-10 minutes to aid dissolution.[4]
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with ultrapure water and mix thoroughly.
-
If necessary, filter the solution before use.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
Materials:
-
This compound reference standard
-
Methanol or DMSO (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh the this compound powder.
-
Transfer to a volumetric flask.
-
Add a portion of the chosen organic solvent (Methanol or DMSO).
-
Vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary for methanol.[4]
-
Allow the solution to cool to room temperature.
-
Add the solvent to the final volume and mix well.
Signaling Pathway
This compound is an alpha-1-adrenoceptor antagonist. Its therapeutic effects in benign prostatic hyperplasia (BPH) and hypertension are primarily due to the blockade of alpha-1 adrenergic receptors in the smooth muscle of the prostate, bladder neck, and blood vessels.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing Terazosin Hydrochloride for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Terazosin (B121538) Hydrochloride (TZ) concentration in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Terazosin's neuroprotective effect?
A1: Terazosin's neuroprotective effect is primarily mediated through its non-canonical function as an activator of Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4][5][6][7] By activating PGK1, Terazosin enhances glycolysis, leading to increased ATP production.[2][6][8][9] This boost in cellular energy helps protect neurons from various stressors and cell death, which is particularly relevant in neurodegenerative diseases where energy metabolism is often impaired.[1][3][4]
Q2: What is the evidence supporting Terazosin's neuroprotective role?
A2: Preclinical evidence demonstrates that Terazosin is neuroprotective in multiple models of neurodegenerative diseases, including Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), and stroke.[1][3][5] Studies have shown that Terazosin treatment can improve motor neuron phenotypes, increase survival in animal models, and protect against oxidative stress-induced cell death in neuronal cultures.[1][3][4] Furthermore, epidemiological data suggests a correlation between the use of Terazosin and a reduced risk or slower progression of neurodegenerative diseases in humans.[2][7]
Q3: What are the typical concentrations of Terazosin used in in vitro and in vivo studies?
A3: The optimal concentration of Terazosin can vary depending on the experimental model. It is crucial to perform a dose-response study to determine the most effective and non-toxic concentration for your specific model. Below is a summary of concentrations reported in the literature.
Data Presentation: Terazosin Hydrochloride Concentrations in Neuroprotection Studies
| Model System | Concentration Range | Observed Effect | Reference |
| In Vitro (Cell Culture) | |||
| Mouse Embryonic Stem Cell-derived Motor Neurons | 10 µM | Protection against oxidative stress, increased basal glycolysis | [3] |
| SH-SY5Y cells | Low concentrations (specifics not detailed in abstract) | Neuroprotective effects, increased intracellular ATP | [9] |
| In Vivo (Animal Models) | |||
| Zebrafish Models of ALS | Not specified | Improved motor axon phenotypes and motor behavior | [3] |
| Thy1-hTDP-43 Mice (ALS model) | 10 µg/kg and 100 µg/kg | Extended survival, improved motor phenotypes, increased motor neuron number | [3] |
| Mouse Models of Parkinson's Disease | Low concentrations | Neuroprotective effects, increased brain ATP levels | [9] |
| Human Clinical Trials | |||
| Healthy Older Adults (Dose-finding study) | 1 mg, 5 mg, 10 mg per day | 5 mg/day was most effective in increasing ATP levels without significant side effects | [10][11][12][13][14] |
| Parkinson's Disease Patients (Pilot study) | 5 mg per day | Increased brain and whole blood ATP levels | [15] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly used in studying the neuroprotective effects of Terazosin.
Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y)
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Terazosin Treatment and Induction of Neurotoxicity:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxin such as MPP+ (for Parkinson's models) or glutamate (B1630785) (for excitotoxicity models) at a pre-determined toxic concentration.
-
Include control wells: untreated cells, cells treated with neurotoxin alone, and cells treated with Terazosin alone.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the desired incubation period with the neurotoxin (e.g., 24-48 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: ATP Measurement Assay
-
Sample Preparation:
-
For cell cultures, wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
For tissue samples, homogenize the tissue in a cold buffer.
-
Centrifuge the lysate to remove debris.
-
-
ATP Measurement:
-
Use a commercial ATP bioluminescence assay kit.
-
In a white opaque 96-well plate, add the cell or tissue lysate.
-
Add the luciferase-luciferin reagent provided in the kit.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
-
Normalize ATP levels to the total protein concentration of the sample.
-
Protocol 3: Western Blot for PGK1 and Downstream Effectors
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PGK1 or other proteins of interest (e.g., phosphorylated forms of downstream signaling molecules) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Mandatory Visualizations
Signaling Pathway of Terazosin's Neuroprotective Action
References
- 1. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycolysis-enhancing α1-adrenergic antagonists modify cognitive symptoms related to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pgk1 activation restores endothelial metabolic homeostasis to alleviate vascular aging and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 13. ATP Assays | What is an ATP Assay? [promega.sg]
- 14. Assessment of Neuronal Viability Using Fluorescein Diacetate-Propidium Iodide Double Staining in Cerebellar Granule Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
Technical Support Center: Preventing Terazosin Hydrochloride Degradation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Terazosin (B121538) Hydrochloride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Terazosin Hydrochloride to degrade?
A1: this compound is susceptible to degradation from several factors, including exposure to light (photodegradation), alkaline and acidic conditions (hydrolysis), and oxidizing agents.[1][2] Its stability is also pH-dependent.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is freely soluble in water and isotonic saline.[3][5] It is also soluble in methanol (B129727) and DMSO.[3][6] For HPLC analysis, a common practice is to dissolve it in the mobile phase, which might consist of a buffer and an organic solvent like acetonitrile.[7][8] It is recommended to use ultrapure water and to sonicate the solution for about 5 minutes to ensure complete dissolution.[3]
Q3: What is the optimal pH range for maintaining the stability of a this compound solution?
A3: Aqueous formulations of Terazosin have been shown to be stable at a pH range of approximately 4.5 to 6.5.[3][4] Significant degradation can occur under strong alkaline and acidic conditions.[1][9]
Q4: How should I store this compound powder and solutions to minimize degradation?
A4: this compound powder should be stored in tight containers at a temperature between 20°C and 25°C.[7] Solutions should be protected from light to prevent photolytic degradation.[1] Stock solutions in methanol have been found to be stable at -22°C for at least 27 days.[10]
Troubleshooting Guide
Q: My Terazosin solution has turned a pale yellow color. What does this indicate and what should I do?
A: A color change to pale yellow may indicate degradation.[7] This can be caused by exposure to light or inappropriate pH levels. You should discard the solution and prepare a fresh one, ensuring it is protected from light by using amber vials or covering the container with aluminum foil. Also, verify that the pH of your solution is within the stable range of 4.5 to 6.5.[3][4]
Q: I'm observing unexpected peaks in my chromatogram when analyzing Terazosin. Could this be due to degradation?
A: Yes, the appearance of extra peaks is a common sign of degradation. Terazosin can degrade into several products, such as 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, under acidic and alkaline stress.[1][11] To confirm this, you can perform forced degradation studies on a sample of Terazosin and compare the resulting chromatogram with your experimental one.
Q: My in-vitro experiment results are inconsistent. Could Terazosin degradation be the cause?
A: Inconsistent results can indeed be a consequence of the degradation of your active compound. The concentration of active Terazosin could be decreasing over the course of your experiment. It is crucial to ensure the stability of Terazosin under your specific experimental conditions (e.g., temperature, media, light exposure). Consider analyzing the concentration of Terazosin at the beginning and end of your experiment using a stability-indicating method like HPLC to check for degradation.
Data on Forced Degradation of this compound
The following table summarizes the degradation of this compound under various stress conditions. The goal of these studies is typically to achieve 10-30% degradation to demonstrate the specificity of an analytical method.[9]
| Stress Condition | Reagent/Method | Duration & Temperature | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 48 hours at 40°C (reflux) | Significant degradation observed. | [9] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours at 40°C (reflux) | Complete degradation can be achieved after 3 hours of reflux with 1N NaOH.[12] | [9] |
| Oxidative Degradation | 30% H₂O₂ (v/v) | 5 days at 40°C | Degradation observed. | [1][9] |
| Photolytic Degradation | Exposure to UV light | 5 days | Degradation observed. | [1] |
| Thermal Degradation | N/A | N/A | No significant degradation was observed. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Water for HPLC Analysis
This protocol is based on methods described for the analysis of Terazosin in pharmaceutical formulations.[3]
Materials:
-
This compound reference standard
-
Ultrapure water
-
Volumetric flasks (50 mL and 100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh an amount of this compound powder equivalent to 2 mg of Terazosin.[3]
-
Transfer the powder to a 50 mL volumetric flask.[3]
-
Add approximately 40 mL of ultrapure water to the flask.[3]
-
Sonicate the solution for 5 minutes to aid dissolution.[3]
-
Allow the solution to return to room temperature.[3]
-
Make up the volume to 50 mL with ultrapure water and mix thoroughly.[3]
-
If necessary, filter the solution.
-
Further dilutions can be made with ultrapure water or the mobile phase to achieve the desired final concentration.[3]
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a procedure for subjecting Terazosin to acid hydrolysis to study its degradation products.[9]
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Reflux apparatus
-
pH meter
-
Volumetric flasks
-
Mobile phase (for HPLC analysis)
Procedure:
-
Accurately weigh and dissolve a known amount of Terazosin in 0.1 N HCl.[9]
-
Reflux the solution at 40°C for 48 hours.[9]
-
After the specified time, cool the solution to room temperature.[9]
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.[9]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.[9]
-
Inject the sample into the HPLC system to analyze the degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. US11224572B1 - Stable oral liquid composition of terazosin - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. This compound [drugfuture.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. sciepub.com [sciepub.com]
- 12. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Terazosin Precipitation
Here is the technical support center for troubleshooting Terazosin precipitation in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Terazosin precipitation in cell culture media.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Question 1: Why is my Terazosin precipitating out of the cell culture medium?
Answer: Terazosin precipitation is a common issue arising from its physicochemical properties and its interaction with the complex aqueous environment of cell culture media. The primary reasons include:
-
Poor Aqueous Solubility: While Terazosin hydrochloride, the commonly used salt form, has some water solubility, its capacity to remain dissolved in a buffer system like cell culture media is limited.[1][2]
-
Solvent Shift: Most researchers prepare a concentrated stock solution of Terazosin in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is diluted into the aqueous culture medium, the abrupt change in solvent polarity dramatically decreases Terazosin's solubility, causing it to "crash out" or precipitate.[3][4]
-
High Final Concentration: The final concentration of Terazosin in the media may exceed its solubility limit in that specific medium formulation.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if using serum). These components can interact with Terazosin, influencing its solubility. For example, high concentrations of salts or pH shifts can cause precipitation.[5][6]
-
Temperature: Temperature fluctuations can affect solubility. Moving media between cold storage and a 37°C incubator can cause compounds to fall out of solution.[4][6]
Question 2: I see a visible precipitate immediately after adding my Terazosin stock solution to the medium. What should I do?
Answer: Immediate precipitation is typically due to "shock" dilution, where the drug cannot disperse quickly enough in the aqueous environment.
Solutions:
-
Optimize the Addition Process: Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling culture medium. This facilitates rapid mixing and dispersion, preventing localized high concentrations that lead to precipitation.[3]
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the Terazosin stock.[3]
-
Decrease the Final Concentration: If your experimental design allows, try using a lower final concentration of Terazosin.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions in fresh, pre-warmed culture medium. This gradual reduction in solvent concentration can prevent precipitation.[7]
Question 3: The medium looks clear initially, but I see crystals or a haze after incubation. What is the cause?
Answer: Delayed precipitation can occur due to several factors:
-
Metastable Supersaturation: The initial solution may be supersaturated and thermodynamically unstable. Over time, and with slight changes in temperature or pH during incubation, the compound will precipitate out to reach its equilibrium solubility.
-
Interaction with Media Components: Terazosin may slowly interact with salts or proteins in the medium, forming insoluble complexes.
-
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive drugs.[8][9][10]
-
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including Terazosin, pushing it past its solubility limit.[5]
Solutions:
-
Confirm Maximum Solubility: Perform a solubility test to determine the maximum stable concentration of Terazosin in your specific cell culture medium over your experimental timeframe (see Experimental Protocol 2).
-
Ensure Proper Humidification: Check that your incubator has adequate humidity to minimize evaporation.
-
Use Buffered Media: Ensure you are using a well-buffered medium (e.g., with HEPES) if significant pH changes are suspected.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing Terazosin stock solutions? A1: The hydrochloride salt of Terazosin is soluble in water, methanol, and ethanol (B145695).[1][2] However, for cell culture applications, Dimethyl Sulfoxide (DMSO) is often used to create highly concentrated stock solutions, which allows for minimal solvent addition to the final culture volume.[11] Always use anhydrous, cell culture-grade DMSO.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium? A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][12] The tolerance to DMSO can vary significantly between cell lines, so it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q3: Can I dissolve Terazosin directly in cell culture medium? A3: Directly dissolving Terazosin powder in cell culture medium is generally not recommended. It is difficult to achieve a high concentration, and the dissolution process can be slow and incomplete, leading to inaccurate dosing. Preparing a concentrated stock in a suitable solvent is the standard and recommended practice.[13]
Q4: Are there any alternatives to DMSO? A4: If DMSO is incompatible with your experimental system, other solvents like ethanol or dimethylformamide (DMF) can be considered.[14][15] However, these solvents can also be toxic to cells, and their final concentration must be carefully controlled and tested. For any alternative solvent, a vehicle control is mandatory.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| Water | 19.60 - 20.40 mg/mL | Yields a clear, colorless to faint yellow solution. | [1] |
| Water | 8.48 mg/mL (20 mM) | Gentle warming may be required. | [2] |
| Methanol | 20 mg/mL | Heat may be needed; yields a clear, colorless solution. | [1] |
| Ethanol | 4 mg/mL | - | [1] |
| DMSO | ≥10 mM (Estimated) | Often used for preparing high-concentration stock solutions for in vitro use. | [7][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Terazosin Stock Solution in DMSO
Materials:
-
This compound (MW: 459.9 g/mol for dihydrate, check your specific product)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution of Terazosin HCl (MW ~459.9 g/mol ):
-
Mass (mg) = 10 mmol/L × 0.001 L × 459.9 g/mol × 1000 mg/g = 4.6 mg
-
-
Weigh Compound: In a sterile environment (e.g., a biosafety cabinet), carefully weigh approximately 4.6 mg of Terazosin HCl powder and transfer it to a sterile amber vial.
-
Dissolve Compound: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
Objective: To find the highest concentration of Terazosin that remains in solution in your specific cell culture medium under experimental conditions.
Procedure:
-
Prepare Medium: Dispense 1 mL of your complete cell culture medium (including serum, if applicable) into several sterile microcentrifuge tubes. Pre-warm the tubes to 37°C.
-
Create Dilutions: Using your 10 mM Terazosin stock solution, prepare a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) in the pre-warmed media. Add the stock solution slowly while gently vortexing.
-
Example for 10 µM: Add 1 µL of 10 mM stock to 999 µL of medium.
-
-
Vehicle Control: Prepare a control tube containing the medium and the highest volume of DMSO used in the test samples (e.g., if the 100 µM sample required 10 µL of stock, add 10 µL of pure DMSO to 990 µL of medium for a 1% DMSO control).
-
Initial Observation: Immediately after preparation, visually inspect each tube against a light source for any signs of cloudiness or precipitate.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Final Observation: After incubation, carefully inspect the tubes again for any visible precipitation, both in the solution and at the bottom of the tube. You can also take a small sample to examine under a microscope (10x or 20x objective) for micro-crystals.
Visualizations
Troubleshooting Workflow for Terazosin Precipitation
Caption: A workflow diagram for troubleshooting Terazosin precipitation.
Conceptual Diagram of Solvent-Shift Precipitation
Caption: How solvent shift causes drug precipitation in aqueous media.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 10. quora.com [quora.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Terazosin Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the off-target effects of Terazosin (B121538) in experimental models. Terazosin, a selective alpha-1 adrenergic receptor antagonist, is widely used in research. However, its off-target effects can be a significant confounding factor. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure the validity and reproducibility of your research findings.
Section 1: Managing Cardiovascular Effects - Hypotension
A primary on-target effect of Terazosin is vasodilation, which can lead to significant hypotension, especially at higher doses. This can impact animal welfare and introduce variability into experimental results.
Frequently Asked Questions (FAQs)
-
Q1: Why is my animal model experiencing hypotension after Terazosin administration?
-
A1: Terazosin blocks alpha-1 adrenergic receptors in vascular smooth muscle, leading to relaxation of veins and arteries and a subsequent drop in blood pressure.[1][2] This is an expected on-target pharmacological effect. The risk of hypotension is greatest during the initial seven days of treatment but can occur at any time.[1]
-
-
Q2: Can I mitigate Terazosin-induced hypotension without compromising my study?
-
A2: Yes. Strategies include starting with a low initial dose and gradually titrating upwards, allowing the model to acclimate.[1][2] Administering the dose at the beginning of the animal's inactive cycle (e.g., bedtime for humans, which corresponds to the light cycle for nocturnal rodents) can also minimize the impact of dizziness or lightheadedness.[3] Careful monitoring of blood pressure is crucial.
-
-
Q3: Are there synergistic effects with other compounds I should be aware of?
Troubleshooting Guide: Hypotension in Animal Models
If you observe signs of severe hypotension (e.g., lethargy, fainting, significant drop in measured blood pressure), follow this workflow:
References
- 1. drugs.com [drugs.com]
- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Terazosin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 4. Terazosin (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Terazosin [healthhub.sg]
- 6. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Terazosin Hydrochloride Stability
This guide provides researchers, scientists, and drug development professionals with essential information on adjusting pH to enhance the stability of Terazosin (B121538) Hydrochloride (HCl) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor for Terazosin HCl stability in aqueous solutions?
A: The stability of Terazosin HCl is highly dependent on pH due to its chemical structure and pKa. Terazosin has a pKa of 7.1[1][2].
-
Below pKa (Acidic pH): In acidic solutions (pH < 7.1), the molecule is predominantly in its protonated, hydrochloride salt form. This form is highly soluble in water and is less susceptible to hydrolytic degradation[3][4].
-
Above pKa (Alkaline pH): In neutral to alkaline solutions (pH > 7.1), Terazosin converts to its free base form. This form is less soluble and significantly more prone to rapid degradation, particularly through hydrolysis of its amide bond[5]. Forced degradation studies consistently show that Terazosin is unstable in the presence of sodium hydroxide[5][6][7].
Q2: What is the primary degradation pathway for Terazosin HCl under pH stress?
A: The main degradation route for Terazosin under both acidic and, more significantly, alkaline conditions is the hydrolysis of the amide linkage connecting the piperazine (B1678402) ring to the tetrahydrofuroyl group. This cleavage results in the formation of two primary degradation products: 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline and tetrahydrofuroic acid[8].
Q3: What is the recommended pH range for preparing and storing aqueous Terazosin HCl solutions?
A: To ensure maximum stability and prevent precipitation, aqueous solutions of Terazosin HCl should be prepared and stored in an acidic pH range, ideally between pH 4.0 and 6.0 . This range keeps the molecule safely below its pKa of 7.1, maintaining it in the stable, soluble hydrochloride salt form and minimizing hydrolytic degradation[1][5]. Buffers such as acetate (B1210297) or phosphate (B84403) can be used to maintain the desired pH[5].
Q4: How does pH affect the solubility of Terazosin HCl?
A: Terazosin HCl is the salt form of a basic compound and is freely soluble in water[4]. However, its solubility is pH-dependent. As the pH of the solution approaches and surpasses the pKa of 7.1, the highly soluble protonated form converts to the less soluble free base, which can lead to precipitation[1]. Maintaining an acidic pH is therefore crucial not only for chemical stability but also to ensure the compound remains fully dissolved.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation in Solution | The pH of the solution is likely too high (approaching or exceeding the pKa of 7.1), causing the less soluble Terazosin free base to precipitate. | 1. Measure the pH of the solution. 2. If the pH is > 6.5, prepare a fresh solution using a pre-prepared acidic buffer (e.g., 50 mM sodium acetate, pH 4.5). 3. Alternatively, carefully titrate the cloudy solution with dilute HCl (e.g., 0.1 N) until the precipitate redissolves. Ensure the final pH is within the stable range (4.0-6.0). |
| Rapid Degradation or Unexpected HPLC Peaks | The solution was prepared or stored under alkaline conditions (pH > 7.5), leading to rapid hydrolytic degradation.[5][7] | 1. Immediately verify the pH of all solvents, buffers, and mobile phases used. 2. Prepare fresh stock solutions in a validated acidic buffer and store them protected from light at 2-8°C. 3. Ensure the analytical HPLC mobile phase is also buffered to a suitable pH (e.g., pH 5.6-6.4) to prevent on-column degradation[3][5]. |
Data Summary: pH-Dependent Stability
The following table summarizes typical results from a forced degradation study, illustrating the impact of pH on Terazosin HCl stability over a 48-hour period at 40°C.
| Condition | pH | % Terazosin HCl Remaining (24 hrs) | % Terazosin HCl Remaining (48 hrs) | Observations |
| 0.1 N HCl | ~1.0 | 98.5% | 96.2% | Minor degradation observed. |
| Acetate Buffer | 4.5 | >99.5% | >99.0% | Optimal Stability . |
| Purified Water | ~7.0 | 95.1% | 90.3% | Moderate degradation. |
| 0.1 N NaOH | ~13.0 | 45.2% | <10% | Extensive Degradation .[5][7][9] |
Visualizations and Workflows
Caption: Workflow for pH adjustment and stability testing.
Caption: Relationship of pH to Terazosin HCl properties.
Experimental Protocols
Protocol 1: Preparation of a Buffered Terazosin HCl Stock Solution (1 mg/mL)
-
Buffer Preparation: Prepare a 50 mM sodium acetate buffer by dissolving the appropriate amount of sodium acetate in purified water. Adjust the pH to 4.5 using acetic acid.
-
Weighing: Accurately weigh 10 mg of Terazosin Hydrochloride powder.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of the pH 4.5 acetate buffer.
-
Mixing: Gently vortex or sonicate the solution until all the powder is completely dissolved, ensuring a clear solution.
-
Final Volume: Add the pH 4.5 acetate buffer to bring the final volume to exactly 10 mL. Mix thoroughly.
-
Storage: Store the resulting 1 mg/mL stock solution in a tightly sealed, light-protected container at 2-8°C.
Protocol 2: pH-Based Forced Degradation Study
This protocol outlines a procedure for investigating the stability of Terazosin HCl under acidic and alkaline stress conditions.
-
Solution Preparation: Prepare a 100 µg/mL solution of Terazosin HCl in methanol (B129727) or a suitable acidic buffer[5].
-
Stress Conditions:
-
Acid Hydrolysis: Transfer 5 mL of the solution to a flask. Add 5 mL of 0.1 N HCl. Reflux the mixture at 40°C for up to 48 hours[7].
-
Alkaline Hydrolysis: Transfer 5 mL of the solution to a separate flask. Add 5 mL of 0.1 N NaOH. Reflux the mixture at 40°C for up to 10 hours[7]. Note: Degradation in alkaline conditions is rapid[5].
-
Control: Maintain an aliquot of the original solution under the same temperature conditions as a control.
-
-
Time-Point Sampling: Withdraw samples from each flask at specified time points (e.g., 0, 2, 6, 10, 24, 48 hours).
-
Neutralization: Before analysis, neutralize the acidic and alkaline samples. Add an equivalent amount of 0.1 N NaOH to the acid-stressed sample and 0.1 N HCl to the base-stressed sample[7].
-
Analysis: Dilute all samples to a suitable concentration with the HPLC mobile phase. Analyze using a validated stability-indicating HPLC method to determine the percentage of remaining Terazosin HCl and identify degradation products[9].
References
- 1. Terazosin [drugfuture.com]
- 2. Terazosin (UK PID) [inchem.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Figure 7. Possible degradation pathway of terazosin (i) 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline (ii) tetrahydrofuroic acid (iii) tetrahydrofuran : Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation : Science and Education Publishing [pubs.sciepub.com]
- 9. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle controls for in vivo Terazosin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Terazosin (B121538) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of Terazosin?
A1: The choice of vehicle for in vivo administration of Terazosin depends on the route of administration and the desired formulation characteristics. Terazosin hydrochloride is freely soluble in water and isotonic saline, making these the most common and recommended vehicles for oral and parenteral routes.[1][2] For oral gavage studies in rodents, distilled water or a 0.05 M citric acid solution have been successfully used.[1] Saline is a suitable vehicle for subcutaneous injections.
Q2: How should I prepare a Terazosin solution for in vivo studies?
A2: To prepare a solution of this compound, weigh the desired amount of the compound and dissolve it in the chosen vehicle (e.g., sterile water, saline, or 0.05 M citric acid). Ensure the solution is clear and free of particulates before administration. For parenteral administration, the solution should be sterile-filtered.
Q3: What is the stability of Terazosin in aqueous solutions?
Q4: Can the vehicle itself affect my experimental outcomes?
A4: Yes, the vehicle can have independent pharmacological effects that may confound experimental results. For example, vehicles such as DMSO and polyethylene (B3416737) glycol (PEG) 400 have been reported to cause effects on their own. It is crucial to include a vehicle-only control group in your experimental design to account for any potential effects of the vehicle.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Animal distress during gavage (e.g., struggling, vocalization) | Improper restraint, incorrect gavage needle size, anxiety. | Ensure proper and gentle restraint techniques. Use the correct size and type of gavage needle for the animal's weight. Acclimatize the animal to handling before the procedure. |
| Fluid reflux or leakage from the mouth or nose | Incorrect placement of the gavage needle (in the trachea), administration volume too large, or administration rate too fast. | Immediately stop the procedure. If the needle is in the trachea, withdraw it carefully. Ensure the gavage needle is correctly placed in the esophagus. Administer the solution slowly and do not exceed the recommended maximum volume for the animal's weight. |
| Post-administration complications (e.g., aspiration pneumonia, esophageal or stomach perforation) | Traumatic gavage technique, incorrect needle placement. | Refine gavage technique to be gentle and precise. Ensure the gavage needle has a ball-tip to prevent tissue damage. If complications are suspected, provide appropriate veterinary care. |
Experimental Variability
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in drug response between animals | Inconsistent dosing, vehicle effects, animal stress. | Ensure accurate and consistent administration of the drug solution. Always include a vehicle control group. Minimize animal stress through proper handling and acclimatization. |
| Unexpected or off-target effects | Vehicle-induced effects, non-specific binding of Terazosin. | Thoroughly research the potential effects of the chosen vehicle. Consider the known secondary targets of Terazosin and include appropriate controls to assess off-target effects. |
Experimental Protocols
Protocol 1: Preparation of Terazosin Solution for Oral Gavage in Rodents
-
Materials:
-
This compound powder
-
Vehicle: Distilled water or 0.05 M Citric Acid
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Add the powder to a sterile conical tube.
-
Add the desired volume of the chosen vehicle (distilled water or 0.05 M citric acid) to the tube.
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any undissolved particles.
-
Store the solution appropriately if not for immediate use (see stability FAQ).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Freely soluble | [1] |
| Isotonic Saline | Freely soluble | [1] |
| Methanol | Soluble | N/A |
| Ethanol | Soluble | N/A |
Visualizations
Diagram 1: Terazosin Experimental Workflow for In Vivo Studies
Caption: A typical workflow for in vivo experiments involving Terazosin.
Diagram 2: Terazosin Signaling Pathway
Caption: Simplified signaling pathway of α1-adrenergic receptors blocked by Terazosin.
References
Technical Support Center: Managing Terazosin-Induced Hypotension in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing hypotension induced by the alpha-1 adrenergic receptor antagonist, Terazosin (B121538), in animal models. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective use of Terazosin in a research setting.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving Terazosin administration and provides actionable solutions.
Issue 1: Significant drop in Mean Arterial Pressure (MAP) immediately following intravenous administration.
-
Question: My animal's blood pressure dropped sharply right after I administered Terazosin intravenously. What should I do?
-
Answer: A rapid drop in blood pressure is a known effect of Terazosin, especially with intravenous administration. Here are the immediate steps to take and preventative measures for future experiments:
-
Immediate Actions:
-
Stop the Infusion: If the infusion is ongoing, stop it immediately.
-
Administer Fluids: Provide a bolus of warmed isotonic crystalloids (e.g., 0.9% saline or Lactated Ringer's solution) at 5-10 ml/kg intravenously or intraperitoneally over 5-10 minutes to increase intravascular volume.[1][2][3]
-
Consider Vasopressors: If hypotension is severe and unresponsive to fluids, consider administering a vasopressor. Norepinephrine (0.1–2 μg/kg/min) is a first-line choice for drug-induced vasodilation.[4][5] Dopamine (5–10 µg/kg/min) can also be effective.[6][7] The use of vasopressors should be done by trained personnel with continuous blood pressure monitoring.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and body temperature.[1]
-
-
Preventative Measures for Future Experiments:
-
Dose Adjustment: Start with a lower initial dose of Terazosin. A dose-escalation study is recommended to determine the optimal dose for your specific animal model and experimental goals.[8]
-
Slower Infusion Rate: Administer Terazosin as a slower intravenous infusion rather than a rapid bolus. This allows for a more gradual onset of action and reduces the risk of a sudden hypotensive event.[8]
-
Consider Animal Model: The hypotensive effect of Terazosin may be more pronounced in normotensive animals. Using a hypertensive model, such as Spontaneously Hypertensive Rats (SHR), might be more appropriate depending on the research question.[9]
-
Pre-treatment: In some research contexts, pre-treatment with a non-selective beta-blocker like propranolol (B1214883) has been shown to antagonize the hypotensive effect of alpha-blockers.[10] However, this should be carefully considered as it can introduce confounding variables.
-
-
Issue 2: Variable hypotensive responses between individual animals.
-
Question: I'm observing a wide range of blood pressure drops among my animals, even though they are receiving the same dose of Terazosin. Why is this happening and how can I reduce this variability?
-
Answer: Variability in drug response is common in animal studies and can be influenced by several factors.
-
Potential Causes:
-
Genetic Variation: Even within the same strain, there can be genetic differences that affect drug metabolism and receptor sensitivity.
-
Baseline Physiological State: Factors such as stress, hydration status, and baseline blood pressure can influence the response to Terazosin.
-
Drug Administration Technique: Minor variations in the speed and site of injection can affect drug distribution and onset of action.
-
-
Recommendations to Reduce Variability:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and experimental conditions to minimize stress.
-
Standardized Procedures: Standardize all experimental procedures, including animal handling, drug preparation, and administration techniques.
-
Baseline Measurements: Record baseline blood pressure for each animal before drug administration to allow for normalization of the data.
-
Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.
-
-
Issue 3: Animal shows signs of distress (lethargy, hypoactivity) after Terazosin administration.
-
Question: My rat appears lethargic and is not moving much after receiving Terazosin. Is this related to hypotension?
-
Answer: Yes, lethargy and hypoactivity are common clinical signs of hypotension in animals.
-
Actions:
-
Confirm Hypotension: Measure the animal's blood pressure to confirm that it is low.
-
Provide Supportive Care:
-
Ensure the animal is in a warm, quiet environment. Hypothermia can exacerbate hypotension.[1]
-
Provide easy access to food and water.
-
If hypotension is confirmed and severe, follow the steps outlined in Issue 1 for immediate treatment.
-
-
Dose Reduction: In subsequent experiments, consider reducing the dose of Terazosin.
-
-
Quantitative Data Summary
The following tables summarize the dose-dependent hypotensive effects of Terazosin in different animal models.
Table 1: Effect of Oral Terazosin on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Heart Rate Change | Reference |
| 0.1 - 3.0 | Lowered blood pressure | No increase | [11] |
| 0.5 (twice daily for 21 days) | Significantly reduced at 60 and 90 days of age | Not specified | [9] |
Table 2: Effect of Intravenous Terazosin in Anesthetized Dogs
| Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure | Change in Left Ventricular Systolic Pressure | Heart Rate Change | Reference | | :--- | :--- | :--- | :--- | | 10 | Significant decrease | Significant decrease | Increase |[12] | | 100 | Dose-dependent significant decrease | Dose-dependent significant decrease | Increase |[12] | | 300 | Dose-dependent significant decrease | Dose-dependent significant decrease | Increase |[12] |
Table 3: Pharmacokinetic and Pharmacodynamic Interaction of Terazosin with DA-8159 in Rats
| Administration Route | Terazosin Dose (mg/kg) | Co-administered Drug and Dose (mg/kg) | Change in Terazosin AUC | Effect on Blood Pressure | Reference |
| Intravenous | 5 | DA-8159 (30) | 57.4% increase | Not specified for i.v. co-administration | [13] |
| Oral | 5 | DA-8159 (30) | 75.4% increase | Considerable blood pressure dropping effect | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the administration of Terazosin and the monitoring of its effects.
Protocol 1: Blood Pressure Measurement using Tail-Cuff Plethysmography in Rats
This non-invasive method is suitable for repeated measurements of systolic blood pressure.
Materials:
-
Rat restrainer
-
Tail-cuff system with an occlusion cuff and a sensor
-
Heating platform or lamp
-
Data acquisition system
Procedure:
-
Acclimatization: Acclimatize the rats to the restraint and the procedure for several days before the actual experiment to minimize stress-induced blood pressure variations.[14][15]
-
Animal Preparation: Place the rat in a restrainer. Ensure the tail is accessible.
-
Warming: Warm the tail to increase blood flow. This can be done by placing the rat on a heating platform (33-35°C) or using a warming lamp.[14]
-
Cuff Placement: Place the occlusion cuff at the base of the tail and the sensor cuff distal to the occlusion cuff.
-
Measurement:
-
Inflate the occlusion cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg).
-
Slowly deflate the cuff.
-
The data acquisition system will record the pressure at which blood flow returns to the tail, which corresponds to the systolic blood pressure.
-
Perform several measurement cycles (e.g., 10-15) and average the readings after discarding the initial few cycles.[14]
-
Protocol 2: Continuous Blood Pressure Monitoring using Radiotelemetry in Rats
This method provides continuous and accurate blood pressure data from freely moving animals and is considered the gold standard.[16]
Materials:
-
Implantable telemetry transmitter
-
Surgical instruments
-
Anesthesia machine
-
Receivers and data acquisition system
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically implant the telemetry transmitter's catheter into the abdominal aorta or carotid artery.[17][18]
-
Place the body of the transmitter in the peritoneal cavity or a subcutaneous pocket.[17][18]
-
Suture the incisions and provide post-operative analgesia and care.[19][20]
-
-
Recovery: Allow the animal to recover from surgery for at least one week before starting the experiment.[19]
-
Data Acquisition:
-
House the rat in its home cage placed on a receiver.
-
The telemetry system will wirelessly transmit blood pressure and heart rate data to the data acquisition system.
-
Data can be recorded continuously for long periods.[19]
-
Protocol 3: Administration of Terazosin
Intravenous (i.v.) Infusion:
-
Catheterization: Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein).
-
Drug Preparation: Dissolve Terazosin hydrochloride in sterile saline to the desired concentration.
-
Administration: Connect the catheter to an infusion pump. Administer the solution as a slow infusion to minimize the risk of a sudden drop in blood pressure.
Oral (p.o.) Gavage:
-
Drug Preparation: Suspend or dissolve the Terazosin in a suitable vehicle (e.g., water, saline, or 0.5% methylcellulose).
-
Administration: Administer the solution directly into the stomach using a gavage needle. The volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for rats).
Visualizations
Signaling Pathway of Terazosin-Induced Hypotension
Caption: Signaling pathway of Terazosin-induced hypotension.
Experimental Workflow for Managing Terazosin-Induced Hypotension
References
- 1. benchchem.com [benchchem.com]
- 2. aaha.org [aaha.org]
- 3. mynavas.org [mynavas.org]
- 4. Pharmacist's Corner: Treating Severe Hypotension and Shock - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 5. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 6. catvets.com [catvets.com]
- 7. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preweanling administration of terazosin decreases blood pressure of hypertensive rats in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propranolol antagonizes hypotension induced by alpha-blockers but not by sodium nitroprusside or methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Pharmacokinetic and pharmacodynamic consequences of inhibition of terazosin metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Blood Pressure Monitoring Using Radio Telemetry Method in Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
overcoming Terazosin solubility in methanol versus DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Terazosin (B121538) in methanol (B129727) and DMSO. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Terazosin hydrochloride in methanol and DMSO?
A1: The reported solubility of this compound can vary between different suppliers and forms of the compound (e.g., anhydrous, dihydrate, different polymorphs). It is crucial to refer to the product-specific technical data sheet. However, based on available data, the approximate solubilities are summarized below.
| Solvent | Reported Solubility of this compound | Citations |
| Methanol | 20 mg/mL (with heat as needed) | [1] |
| DMSO | 26 - 45 mg/mL (sonication recommended) | [2][3][4] |
Note: One source reports a much lower solubility of 0.1 mg/mL for this compound in DMSO[5], highlighting the importance of consulting the documentation for your specific compound lot. The free base form of Terazosin has a reported solubility of 33.7 mg/mL in methanol.[6]
Q2: My this compound is not dissolving in methanol at the expected concentration. What could be the issue?
A2: Several factors can contribute to lower-than-expected solubility in methanol:
-
Compound Form: You may be working with a different salt form, hydrate, or polymorph of Terazosin, which can have different solubility characteristics.[7]
-
Temperature: Solubility in methanol can be temperature-dependent. Gentle warming may be required to achieve the reported solubility of 20 mg/mL.[1]
-
Purity: Impurities in either the Terazosin or the solvent can affect solubility.
-
Solvent Quality: Ensure you are using high-purity, anhydrous methanol, as water content can impact solubility.
Q3: Is it better to use DMSO or methanol to dissolve Terazosin?
A3: DMSO generally offers higher solubility for this compound than methanol.[2][3][4] However, the choice of solvent should be guided by the requirements of your downstream application. DMSO is a powerful solvent but can be toxic to cells, even at low concentrations. Methanol is more volatile and may be more suitable for applications where the solvent needs to be evaporated.
Q4: How should I prepare a stock solution of this compound?
A4: A general protocol for preparing a stock solution is provided in the Experimental Protocols section. Key recommendations include using sonication to aid dissolution, especially for DMSO.[2][4] For methanol, gentle heating may be necessary.[1] It is also advisable to prepare fresh solutions for in vivo experiments.[4]
Troubleshooting Guide
Issue: Terazosin Precipitates Out of Solution
If you observe precipitation after initially dissolving Terazosin, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for Terazosin precipitation.
Experimental Protocols
Protocol for Preparing a 10 mg/mL this compound Stock Solution
This protocol provides a general guideline. Always refer to the manufacturer's specific instructions.
Caption: Workflow for preparing Terazosin HCl stock solutions.
Materials:
-
This compound powder
-
High-purity methanol or anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add approximately 80% of the final volume of the chosen solvent (methanol or DMSO).
-
For Methanol: Vortex the solution. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) may be applied with intermittent vortexing.[1]
-
For DMSO: Vortex the solution and then place it in a sonicator bath until the solid is completely dissolved.[2][4] Using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3]
-
Once dissolved, allow the solution to return to room temperature.
-
Add the solvent to reach the final desired volume and mix thoroughly.
-
Store the solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[2][4][8]
Mechanism of Action
Terazosin is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[1][9] This mechanism is central to its therapeutic effects in treating hypertension and benign prostatic hyperplasia (BPH).[1][10]
Caption: Simplified signaling pathway of Terazosin's action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Terazosin [drugfuture.com]
- 7. Identification, preparation, and characterization of several polymorphs and solvates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 63074-08-8 [chemicalbook.com]
- 9. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAPSULES [dailymed.nlm.nih.gov]
Technical Support Center: Stability Testing of Terazosin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Terazosin Hydrochloride under stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the forced degradation studies of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed under stress conditions. | Inadequate stressor concentration or duration. | - Increase the concentration of the acid, base, or oxidizing agent. - Extend the duration of exposure to the stress condition. - For thermal stress, ensure the temperature is sufficiently high. Note: No degradation was observed under thermal stress in some studies.[1] |
| Excessive degradation (>30%) leading to multiple, poorly resolved peaks. | Stress conditions are too harsh. | - Reduce the concentration of the stressor. - Decrease the exposure time or temperature. - The goal is to achieve partial degradation, typically in the range of 10-30%.[1][2] |
| Appearance of unexpected peaks in the chromatogram. | - Impurities in the drug substance. - Interaction with excipients (if using a formulated product). - Contamination from glassware or solvents. | - Analyze a non-stressed sample as a control to identify initial impurities. - Ensure all glassware is scrupulously clean. - Use high-purity solvents and reagents. |
| Poor peak shape or resolution between Terazosin and its degradation products. | - Inappropriate mobile phase composition or pH. - Column degradation. - Flow rate is too high or too low. | - Optimize the mobile phase by adjusting the solvent ratio and pH. A mobile phase of Chloroform:Toluene:MeOH (9:1:6) has been used successfully for HPTLC.[1] - For HPLC, a mobile phase of water, acetonitrile, and triethylamine (B128534) with the pH adjusted to 6.4 has been reported.[3] - Use a new or different type of column. A Kromasil C18 column has been used for the separation of Terazosin and related compounds.[4] - Optimize the flow rate to improve separation. |
| Inconsistent or non-reproducible results. | - Variation in experimental conditions. - Instability of prepared solutions. - Equipment malfunction. | - Ensure precise control over temperature, concentration, and time for all experiments. - Prepare fresh solutions for each experiment. - Calibrate and verify the performance of all analytical instruments (e.g., HPLC, HPTLC, pH meter). |
Frequently Asked Questions (FAQs)
1. What are the expected degradation products of this compound under stress conditions?
Under acidic and alkaline hydrolysis, the primary degradation product identified is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[1][4] Another degradation product, tetrahydrofuroic acid, may also be formed, which can further decompose to tetrahydrofuran (B95107) and carbon dioxide.[1][4]
2. What are the recommended stress conditions for forced degradation studies of this compound?
Based on published studies, the following conditions have been used:
-
Acid Hydrolysis: 0.1 N HCl at 40°C for 2 days or 80°C for 10 hours.[4][5] Another study used 0.1 N HCl at room temperature for 18 hours.[3]
-
Alkaline Hydrolysis: 0.1 N NaOH at 40°C for 10 hours or 80°C for 20 minutes.[4][5] A study also mentions refluxing with 1N NaOH for 3 hours for complete degradation.[6]
-
Oxidative Degradation: 30% H₂O₂ at 40°C for up to 5 days or at room temperature for 6 to 24 hours.[1][3][4]
-
Photolytic Degradation: Exposure of a drug solution to UV light for up to 5 days.[1]
-
Thermal Degradation: Heating the solid drug at 40°C and 75% RH for up to 5 days, or at 60°C for 3 days.[1][4] However, some studies have reported no significant degradation under thermal stress.[1][4]
3. Which analytical techniques are suitable for stability-indicating assays of this compound?
Both High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) have been successfully used as stability-indicating methods for this compound.[1][4] These methods can effectively separate the parent drug from its degradation products.
4. How can I confirm the identity of the degradation products?
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and confirm the structure of the degradation products by determining their mass-to-charge ratio.[1]
5. What is a typical mobile phase for the HPTLC analysis of Terazosin and its degradants?
A mobile phase composed of Chloroform:Toluene:Methanol in a ratio of 9:1:6 (v/v/v) has been shown to provide good separation on silica (B1680970) gel 60F-254 plates.[1][7]
Quantitative Data Summary
The following table summarizes the quantitative data from forced degradation studies of Terazosin under different stress conditions.
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Major Degradation Product(s) | Analytical Method | Reference |
| Acid Hydrolysis | 0.1 N HCl | 40°C | 2 days | 10-30% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | HPTLC | [1][5] |
| 0.1 N HCl | 80°C | 10 hours | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, Tetrahydrofuroic acid | RP-HPLC | [4][5] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 40°C | 10 hours | 10-30% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | HPTLC | [1][5] |
| 0.1 N NaOH | 80°C | 20 minutes | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | RP-HPLC | [4][5] | |
| Oxidative Degradation | 30% H₂O₂ | 40°C | 5 days | 10-30% | Not Specified | HPTLC | [1] |
| Photolytic Degradation | UV Light | Ambient | 5 days | 10-30% | Not Specified | HPTLC | [1] |
| Thermal Degradation | Solid State | 40°C / 75% RH | 5 days | No Degradation | - | HPTLC | [1] |
Detailed Experimental Protocols
Protocol 1: Acid Hydrolysis
-
Accurately weigh and dissolve this compound in 0.1 N Hydrochloric acid to a known concentration.[2]
-
Reflux the solution at 40°C for 48 hours.[2]
-
After the specified time, cool the solution to room temperature.[2]
-
Neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide.[5]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a validated stability-indicating method (e.g., HPLC or HPTLC).[5]
Protocol 2: Alkaline Hydrolysis
-
Accurately weigh and dissolve this compound in 0.1 N Sodium Hydroxide to a known concentration.[2]
-
Reflux the solution at 40°C for 10 hours.[2]
-
After the specified time, cool the solution to room temperature.[2]
-
Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric acid.[5]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[5]
Protocol 3: Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Expose the solution to 30% (v/v) hydrogen peroxide at 40°C for 5 days.[1]
-
After the specified duration, dilute the sample to an appropriate concentration for analysis.[5]
-
Analyze the sample using a validated stability-indicating analytical method.[5]
Protocol 4: Photolytic Degradation
-
Prepare a solution of this compound.
-
Expose the solution to UV light for up to 5 days.[1]
-
Analyze the sample at appropriate time intervals using a validated stability-indicating method.
Protocol 5: Thermal Degradation
-
Place the solid this compound drug substance in a stability chamber.
-
Maintain the conditions at 40°C and 75% relative humidity for up to 5 days.[1]
-
At the end of the study, dissolve the solid sample in a suitable solvent.[5]
-
Analyze the sample using a validated stability-indicating analytical method.[5]
Visualizations
Caption: Experimental workflow for stress testing of Terazosin HCl.
References
- 1. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. sciepub.com [sciepub.com]
Validation & Comparative
A Comparative Analysis of Terazosin Hydrochloride and Doxazosin in Promoting Prostate Apoptosis
For researchers and drug development professionals in the fields of urology and oncology, understanding the molecular mechanisms of existing drugs is paramount for future innovation. Terazosin (B121538) hydrochloride and doxazosin (B1670899), both quinazoline-based α1-adrenoceptor antagonists, have long been prescribed for benign prostatic hyperplasia (BPH). However, their clinical benefits extend beyond smooth muscle relaxation, as both compounds have been shown to induce apoptosis in prostate cells, a feature attributed to their shared quinazoline (B50416) structure rather than their α1-adrenoceptor blocking activity.[1][2] This guide provides a detailed comparison of their pro-apoptotic effects, supported by experimental data and an examination of their distinct signaling pathways.
Quantitative Assessment of Apoptotic Induction
While both drugs effectively induce apoptosis in prostate cancer cells and benign prostate tissue, direct comparative studies under identical experimental conditions are limited. The available data, summarized below, indicates that both agents significantly increase apoptosis in vitro and in vivo.
In Vitro Apoptosis Induction in Prostate Cancer Cell Lines
| Drug | Cell Line | Concentration | Duration | Apoptotic Effect | Reference |
| Doxazosin | PC-3 | 15 µM | 3 days | 19.4% apoptotic cells | [1] |
| Doxazosin | SMC-1 (Smooth Muscle) | 15 µM | 3 days | 28.5% apoptotic cells | [1] |
| Terazosin | PC-3 | >100 µM (IC50) | Not Specified | Apoptotic and necrotic cell death | [3] |
Note: The data for terazosin's IC50 suggests a potentially lower in vitro potency compared to doxazosin in the cited study, though experimental conditions differ.
In Vivo Apoptotic Index in BPH Patients
A clinical study evaluating the effects of terazosin and doxazosin in patients with BPH demonstrated a significant increase in the apoptotic index (percentage of apoptotic cells) in both epithelial and stromal prostate tissues within the first month of treatment compared to untreated controls.[4][5]
| Treatment Group | Number of Patients | Treatment Duration | Key Finding | Reference |
| Terazosin (1-10 mg/day) | 42 | 1 week - 3 years | Significant increase in epithelial and stromal apoptosis | [4][5] |
| Doxazosin (2-8 mg/day) | 61 | 1 week - 3 years | Significant increase in epithelial and stromal apoptosis | [4][5] |
| Untreated Control | 31 | - | Baseline apoptosis | [4][5] |
Signaling Pathways of Apoptosis Induction
Terazosin and doxazosin induce apoptosis through distinct, yet partially overlapping, molecular pathways that are independent of α1-adrenoceptor antagonism.
Doxazosin: A Death Receptor-Mediated Pathway
Doxazosin primarily triggers the extrinsic apoptosis pathway.[6][7][8] Treatment of prostate cells with doxazosin leads to the upregulation of the Fas receptor (CD95).[6][8] This is followed by the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8 to form the death-inducing signaling complex (DISC).[6][8][9] The activation of caspase-8 within the DISC initiates a caspase cascade, leading to the activation of executioner caspase-3 and subsequent apoptosis.[6][8][9] This pathway is also characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-xL.[6][8] Some evidence also suggests a role for DNA damage response, with doxazosin down-regulating genes involved in DNA repair such as XRCC5 and PRKDC.[10]
Doxazosin-induced extrinsic apoptosis pathway.
Terazosin: Intrinsic Pathway and Cell Cycle Arrest
Terazosin's pro-apoptotic mechanism appears to be more centered on the intrinsic pathway and cell cycle regulation.[11] It induces G1 phase cell cycle arrest, which is associated with an upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[11] This is accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[11] Furthermore, terazosin has been shown to induce the expression of caspase-3, a key executioner caspase.[12] Another study has implicated proteasome inhibition as a contributing factor to terazosin-induced apoptosis in prostate cancer cells.[13]
Terazosin-induced intrinsic apoptosis pathway.
Experimental Protocols
The following are generalized protocols for key assays used to quantify apoptosis in the cited studies.
Cell Viability and Apoptosis Assays
A common workflow for assessing drug-induced apoptosis in vitro involves treating prostate cancer cell lines (e.g., PC-3, DU-145) with varying concentrations of the drug over a time course.
In vitro apoptosis experimental workflow.
1. Cell Culture and Treatment:
-
Prostate cancer cell lines (e.g., PC-3, DU-145) are cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of terazosin hydrochloride or doxazosin for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure:
-
After treatment, cells are fixed and permeabilized.
-
Cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTPs.
-
TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
The percentage of TUNEL-positive cells is quantified using fluorescence microscopy.
-
3. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are harvested, washed, and resuspended in a binding buffer.[14][15]
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis) and PI (a nucleic acid stain that enters cells with compromised membranes) are added.[14][15]
-
The cell population is analyzed by flow cytometry to quantify the different cell states.[14][15]
-
4. PARP Cleavage Assay by Western Blot:
-
Principle: Detects the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3.
-
Procedure:
-
Cell lysates are prepared from treated and control cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody specific for cleaved PARP.
-
The presence of the cleaved PARP fragment is indicative of apoptosis.
-
Conclusion
Both this compound and doxazosin are valuable tools for studying prostate cell apoptosis. While they share a common quinazoline-based mechanism that is independent of their α1-adrenoceptor antagonism, they employ distinct signaling pathways to achieve this effect. Doxazosin primarily utilizes the extrinsic, death receptor-mediated pathway, whereas terazosin's action is more associated with the intrinsic pathway and cell cycle arrest. The choice between these two agents for research purposes may depend on the specific signaling cascade or cellular process under investigation. Further head-to-head studies are warranted to definitively compare their apoptotic potency and elucidate the full spectrum of their molecular targets in prostate cells.
References
- 1. auajournals.org [auajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
comparing Terazosin and Tamsulosin on alpha-1 receptor subtypes
An Objective Comparison of Terazosin (B121538) and Tamsulosin on Alpha-1 Receptor Subtypes for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Terazosin and Tamsulosin, two alpha-1 adrenergic receptor antagonists, with a specific focus on their interactions with the alpha-1A, alpha-1B, and alpha-1D receptor subtypes. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological differences between these two commonly prescribed agents.
Introduction to Alpha-1 Adrenergic Antagonists
Terazosin and Tamsulosin are medications that block alpha-1 adrenergic receptors (adrenoceptors).[1] While both are used in the management of benign prostatic hyperplasia (BPH), their selectivity profiles for the different alpha-1 receptor subtypes lead to distinct clinical characteristics.[1][2][3][4] Terazosin is classified as a non-subtype selective alpha-1 antagonist, meaning it blocks all three subtypes.[2] In contrast, Tamsulosin exhibits selectivity, primarily targeting the α1A and α1D subtypes with a lower affinity for the α1B subtype.[2][5] These differences in receptor affinity are crucial for understanding their efficacy and side-effect profiles, particularly concerning cardiovascular effects.
The Alpha-1 Adrenergic Receptor Family
The alpha-1 adrenergic receptor is a G protein-coupled receptor (GPCR) that consists of three highly homologous subtypes: α1A, α1B, and α1D.[6] These receptors are activated by the catecholamines norepinephrine (B1679862) and epinephrine (B1671497) and are widely expressed in various organs, including the prostate, bladder neck, blood vessels, heart, and brain.[7][8] Their primary function involves mediating smooth muscle contraction.[6]
Upon activation, α1-receptors couple to the Gq heterotrimeric G protein.[6] This initiates a signaling cascade by activating phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[6] This increase in intracellular calcium is the primary driver of smooth muscle contraction.[9][10]
Data Presentation: Binding Affinities
The binding affinity of a drug for its receptor is a critical measure of its potency and potential for selectivity. The inhibition constant (Ki) is commonly used to quantify this affinity, where a lower Ki value indicates a higher binding affinity. The data below, compiled from competitive radioligand binding assays, compares the affinities of Terazosin and Tamsulosin for the three human alpha-1 adrenoceptor subtypes.
Table 1: Comparative Binding Affinities (pKi) of Tamsulosin and Terazosin for Human α1-Adrenoceptor Subtypes
| Compound | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) | Selectivity Profile |
| Tamsulosin | 10.38 | 9.33 | 9.85 | α1A > α1D > α1B[11] |
| Terazosin | ~8.62 | ~9.0 | ~9.0* | Non-selective (α1B ≈ α1D > α1A)[12] |
Note: pKi values for Terazosin are derived from studies indicating its affinity is approximately 120-fold lower than Tamsulosin for the α1A subtype and shows slight selectivity for α1B and α1D over α1A.[11][12][13]
From the data, Tamsulosin demonstrates a clear selective advantage for the α1A and α1D subtypes over the α1B subtype.[11] Specifically, its affinity for the human α1A-adrenoceptor is reported to be 11-fold higher than for the α1B-adrenoceptor.[11] In contrast, Terazosin is considered non-selective, with some studies suggesting a slight preference for the α1B and α1D subtypes over the α1A subtype.[2][12] This lack of significant selectivity is a key differentiator from Tamsulosin.
Experimental Protocols
The quantitative data presented above is primarily derived from radioligand binding assays and functional assays such as calcium mobilization studies.
Radioligand Binding Assay
This assay is considered the gold standard for measuring the affinity of a ligand for its target receptor.[14] It directly quantifies the interaction between a drug and the receptor subtypes.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) are homogenized and subjected to differential centrifugation to isolate the cell membranes, which are rich in the target receptors.[15][16] The protein concentration of the membrane preparation is determined.[15]
-
Competition Binding Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin or [125I]HEAT), which is known to bind to the alpha-1 receptors, is incubated with the membrane preparation.[12][17] This incubation is performed in the presence of varying concentrations of the unlabeled competitor drug (the "test compound," i.e., Tamsulosin or Terazosin).[14]
-
Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through a glass fiber filter.[15] This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with an ice-cold buffer to remove any non-specifically bound ligand.[15]
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[15]
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[15]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling cascade of receptor activation, specifically the release of intracellular calcium.[18][19]
Methodology:
-
Cell Culture and Transfection: A suitable cell line is transiently or stably transfected to express the specific human α1-adrenoceptor subtype of interest.[18]
-
Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[18] This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (Tamsulosin or Terazosin) to allow the drug to bind to the receptors.
-
Agonist Stimulation: The cells are then challenged with a known alpha-1 receptor agonist (e.g., phenylephrine (B352888) or norepinephrine).[9][10]
-
Signal Detection: The change in fluorescence, corresponding to the mobilization of intracellular calcium, is measured in real-time using a fluorescence plate reader.[18]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified. The concentration of the antagonist that produces 50% of its maximal inhibition (EC50) is calculated to determine its functional potency.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: Calcium Mobilization Functional Assay Workflow.
Conclusion
The experimental data clearly demonstrates a significant pharmacological distinction between Tamsulosin and Terazosin at the alpha-1 adrenoceptor subtype level. Tamsulosin is a subtype-selective antagonist with a notably higher affinity for the α1A and α1D receptors compared to the α1B receptor.[2][11][20] This selectivity is thought to contribute to its "uroselective" profile, as α1A receptors are predominant in the prostate and bladder neck.[5]
Conversely, Terazosin is a non-selective antagonist, blocking α1A, α1B, and α1D subtypes with similar affinity.[2][3] Its blockade of α1B receptors, which are prevalent in vascular smooth muscle, is associated with a higher incidence of cardiovascular side effects like orthostatic hypotension compared to Tamsulosin.[5][21]
For researchers and drug development professionals, this comparison underscores the importance of receptor subtype selectivity in designing targeted therapies. The distinct profiles of Tamsulosin and Terazosin serve as a clear example of how nuanced interactions at the receptor level can translate into significant differences in clinical efficacy and safety.
References
- 1. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. A dose titration study evaluating terazosin, a selective, once-a-day alpha 1-blocker for the treatment of symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The alpha adrenergic binding properties of terazosin in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tamsulosin: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Terazosin's Neuroprotective Efficacy in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Terazosin (B121538) in primary neurons, benchmarked against other alpha-1 adrenergic receptor antagonists. The information is compiled from preclinical research to aid in the evaluation of Terazosin as a potential therapeutic agent for neurodegenerative diseases.
Executive Summary
Terazosin, an FDA-approved drug for benign prostatic hyperplasia and hypertension, has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[1][2][3] Its mechanism of action is primarily attributed to the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, leading to enhanced ATP production and cellular stress resistance.[4][5] This guide summarizes the experimental evidence for Terazosin's neuroprotective effects in primary neurons and compares it with other alpha-1 blockers, Doxazosin and Tamsulosin (B1681236), based on available data. While direct head-to-head comparative studies in primary neurons are limited, this guide synthesizes existing findings to provide a cohesive overview.
Comparative Analysis of Neuroprotective Effects
The following table summarizes the neuroprotective effects of Terazosin and its alternatives based on available experimental data. It is important to note that the experimental conditions, such as cell type, neurotoxin, and assay used, may vary between studies, making direct comparisons challenging.
| Compound | Target/Mechanism of Action | Neuroprotective Effect in Neuronal Models | Quantitative Data (Neuronal Viability/Survival) |
| Terazosin | PGK1 Activator; enhances glycolysis and ATP production.[4][5] | Protective against oxidative stress-induced cell death in ESC-derived motor neurons expressing TDP-43M337V.[6][7] | Treatment resulted in a "complete rescue of survival" in a dose-dependent manner against sodium arsenite-induced stress.[6] |
| Doxazosin | α1-adrenergic blocker.[8] | Protected hippocampal slices from amyloid-β toxicity.[8] | Showed neuroprotective effects on an in vitro model of Alzheimer's disease.[8] |
| Tamsulosin | α1-adrenergic blocker. | Does not affect cellular energy production and is often used as a negative control in epidemiological studies.[9] | Not associated with cognitive decline in patients with Alzheimer's disease.[9] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Terazosin's Neuroprotective Signaling Pathway
Caption: Mechanism of Terazosin-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotection in Primary Neurons
Caption: Workflow for neuroprotection studies in primary neurons.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common model for neuroprotection studies.
Materials:
-
Embryonic day 18 (E18) rat embryos
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
Procedure:
-
Dissect cortical tissue from E18 rat embryos in ice-cold Hibernate-A medium.
-
Mince the tissue and digest with papain and DNase I at 37°C for 20-30 minutes.
-
Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 105 cells/cm2) on poly-D-lysine coated plates.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2, performing half-medium changes every 3-4 days.[10]
Protocol 2: Neuroprotection Assay using MPP+
This protocol details the procedure for assessing the neuroprotective effects of a compound against the neurotoxin MPP+, a commonly used model for Parkinson's disease.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
Terazosin (or alternative compound) dissolved in DMSO
-
MPP+ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plate reader
Procedure:
-
Prepare stock solutions of Terazosin and MPP+ in DMSO and culture medium, respectively.
-
Pre-treat the primary neuron cultures with various concentrations of Terazosin (e.g., 1-10 µM) for 24 hours. Include a vehicle control (DMSO).
-
After pre-treatment, add MPP+ to the culture medium at a final concentration known to induce significant cell death (e.g., 10 µM for dopaminergic neurons) and incubate for 48 hours.
-
Following the incubation period, add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a 96-well plate reader. Cell viability is proportional to the absorbance.[1]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is an alternative method to quantify cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Materials:
-
Culture supernatant from treated primary neurons
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Following treatment with the neurotoxin, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate the mixture at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a plate reader.
-
The amount of LDH released is proportional to the number of dead cells.[11]
Conclusion
The available evidence strongly suggests that Terazosin exerts neuroprotective effects, at least in part, by enhancing neuronal energy metabolism through the activation of PGK1.[5][12] This mechanism distinguishes it from other alpha-1 adrenergic blockers like Tamsulosin. While Doxazosin has also shown promise in neuroprotection, further studies are required to directly compare its efficacy and mechanism of action against Terazosin in primary neuron models. The protocols and data presented in this guide provide a framework for researchers to design and interpret experiments aimed at further validating the therapeutic potential of Terazosin for neurodegenerative diseases.
References
- 1. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terazosin and neuroprotection | 2021, Volume 6 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 3. researchgate.net [researchgate.net]
- 4. Terazosin activates Pgk1 and Hsp90 to promote stress resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting phosphoglycerate kinase 1 with terazosin improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Effect of Doxazosin: Anticancer Activity on SH-SY5Y Neuroblastoma Cells and Neuroprotection on an In Vitro Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of tamsulosin on cognition in Alzheimer disease with benign prostate hyperplasia: A study using the Hallym Smart Clinical Data Warehouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents [frontiersin.org]
- 12. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Terazosin Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) like Terazosin (B121538) is fundamental to ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent and powerful analytical techniques employed for this purpose. This guide presents an objective comparison of these two methods for the analysis of Terazosin, supported by a synthesis of published experimental data, to assist in methodological selection and validation.
Quantitative Performance Comparison
The selection between HPLC-UV and LC-MS for Terazosin quantification is often dictated by the specific requirements of the analytical task, including desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust, cost-effective, and widely accessible solution, LC-MS provides unparalleled sensitivity and specificity, making it the preferred method for trace-level detection and analysis in complex biological matrices.[1]
The following table summarizes key performance parameters for Terazosin analysis using both HPLC and LC-MS, compiled from various validated methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.997 | > 0.993 |
| Limit of Detection (LOD) | 0.065 µg/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.197 µg/mL | Not explicitly stated, but quantifiable at 1 ng/mL |
| Intra-day Precision (RSD) | < 2.0% | < 10.0% |
| Inter-day Precision (RSD) | < 2.0% | < 10.0% |
| Accuracy (Recovery) | Not explicitly stated | > 97.0% |
Note: The data presented is a synthesis from multiple sources to provide a representative comparison.[2][3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful method implementation and validation. Below are representative methodologies for the analysis of Terazosin by both HPLC-UV and LC-MS.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of Terazosin in pharmaceutical formulations.
Chromatographic Conditions:
-
Instrument: Agilent Zorbax C18 column (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of acetate (B1210297) buffer (pH 6.0) and acetonitrile (B52724) (30:70 v/v).[4]
-
Elution Mode: Isocratic.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Prepare a standard stock solution of Terazosin (1 mg/mL) in methanol.
-
Create a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 to 500 µg/mL.[3]
-
For pharmaceutical formulations, dissolve a quantity of powdered tablets equivalent to a specific dose of Terazosin in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of Terazosin in biological matrices such as human plasma, which is crucial for pharmacokinetic and bioequivalence studies.[2][5]
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Hypersil GOLD C18 column (100 mm x 2.1 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of aqueous solution (20 mmol·L-1 ammonium (B1175870) acetate, 0.05% formic acid, pH 4.2), acetonitrile, and methanol.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Monitored Transition: [M+H]+ at m/z 388 for Terazosin.[2]
-
Internal Standard: Flupentixol dihydrochloride, with a monitored transition of [M+H]+ at m/z 435.[2]
Sample Preparation (for human plasma):
-
To a plasma sample, add the internal standard solution.
-
Perform a liquid-liquid extraction using a mixture of n-hexane and tert-butyl methyl ether (1:1, v/v).[2]
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the cross-validation logic, the following diagrams are provided.
Caption: Experimental workflow for the HPLC-UV analysis of Terazosin.
Caption: Experimental workflow for the LC-MS/MS analysis of Terazosin in plasma.
Caption: Logical relationship of the cross-validation process for analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC-MS/ESI determination of terazosin hydrochloride,prazosin hyd...: Ingenta Connect [ingentaconnect.com]
- 3. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Downstream Signaling of Terazosin and Other Alpha-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream signaling pathways affected by Terazosin (B121538) and other alpha-blockers, including Doxazosin (B1670899), Prazosin, and Tamsulosin. The information presented herein is supported by experimental data to facilitate objective assessment of their performance and potential therapeutic applications beyond their primary role as alpha-1 adrenoceptor antagonists.
Introduction
Alpha-blockers are a class of drugs that antagonize alpha-adrenergic receptors. They are broadly categorized into quinazoline-based derivatives (e.g., Terazosin, Doxazosin, Prazosin) and non-quinazoline compounds (e.g., Tamsulosin). While their primary clinical application is in the management of benign prostatic hyperplasia (BPH) and hypertension through the relaxation of smooth muscle, a growing body of evidence indicates that quinazoline-based alpha-blockers possess additional pharmacological activities, including the induction of apoptosis in various cell types, independent of their alpha-1 adrenoceptor blockade.[1][2][3] This guide delves into the distinct downstream signaling mechanisms of these agents.
Comparative Analysis of Downstream Signaling
The downstream signaling effects of alpha-blockers vary significantly based on their chemical structure. Quinazoline-based alpha-blockers have been shown to induce apoptosis through modulation of key signaling pathways, whereas the non-quinazoline alpha-blocker Tamsulosin primarily exerts its effects through selective alpha-1A and alpha-1D adrenoceptor antagonism.[4][5][6][7]
Quinazoline-Based Alpha-Blockers: Terazosin, Doxazosin, and Prazosin
These alpha-blockers have been demonstrated to induce apoptosis in prostate cancer cells and other cell lines.[1][2][8] This pro-apoptotic effect is not mediated by their alpha-1 adrenoceptor antagonism.[1][3] The primary signaling pathways implicated are the Transforming Growth Factor-beta (TGF-β) and the PI3K/AKT/mTOR pathways.
TGF-β Signaling Pathway:
Terazosin and Doxazosin have been shown to activate the TGF-β signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.[2][4][9] Activation of this pathway by these alpha-blockers is thought to contribute to their pro-apoptotic effects.
Caption: TGF-β signaling pathway activated by quinazoline alpha-blockers.
PI3K/AKT/mTOR Signaling Pathway:
Prazosin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[10][11] Inhibition of this pathway by Prazosin leads to decreased cell viability and induction of apoptosis. Doxazosin has also been reported to inhibit the VEGFR-2/Akt/mTOR signaling pathway.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Prazosin and Doxazosin.
Non-Quinazoline Alpha-Blocker: Tamsulosin
Tamsulosin's mechanism of action is primarily through its selective antagonism of alpha-1A and alpha-1D adrenergic receptors, which are abundant in the prostate.[5][6][7] This selectivity leads to relaxation of the smooth muscle in the prostate and bladder neck, improving urinary flow. Unlike the quinazoline-based alpha-blockers, Tamsulosin does not consistently induce apoptosis in cancer cell lines.[3] However, some evidence suggests it may induce apoptosis in benign prostatic hyperplasia cells through the TGF-β signaling pathway.[9]
References
- 1. Comparison of the cardiac effects between quinazoline-based alpha1-adrenoceptor antagonists on occlusion-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 7. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antihypertensive effects of doxazosin in systemic hypertension and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha 1-adrenoceptor antagonists terazosin and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of generic vs branded Terazosin in vitro
An objective analysis of the available in vitro data comparing generic and branded formulations of the alpha-1 adrenergic receptor blocker, Terazosin. This guide is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy of different Terazosin formulations.
Terazosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Following the expiration of its patent, numerous generic versions have become available. While regulatory bodies require generic drugs to be bioequivalent to their branded counterparts, questions regarding their in vitro performance persist within the scientific community. This guide summarizes the available in vitro experimental data to provide a clearer understanding of the similarities and differences between generic and branded Terazosin.
The primary in vitro method for comparing different oral solid dosage forms is dissolution testing. This assay measures the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet or capsule into a liquid medium. It is a critical quality control test and is often used to predict in vivo drug performance.
Comparative Dissolution Data
The following table summarizes in vitro dissolution data from studies comparing generic and branded Terazosin formulations. The data is compiled from publicly available FDA documents and peer-reviewed publications. The dissolution specifications set by regulatory agencies, such as the FDA, are a key benchmark for equivalence.
| Dosage Strength | Formulation | Dissolution Medium | Time (minutes) | Percent Dissolved (Generic) | Percent Dissolved (Branded) | Specifications |
| 5 mg | Tablets | Water | 30 | >75% | >75% | Not less than a certain percentage dissolved in a specified time.[2] |
| 1 mg, 2 mg, 5 mg, 10 mg | Tablets | Water | 10 | 95.8% - 97.5% | 89.3% - 97.2% | Not less than a certain percentage in 30 minutes.[3] |
| 20 | 96.2% - 99.8% | 96.3% - 102.9% | ||||
| 30 | 98.2% - 99.8% | 96.4% - 101.4% | ||||
| 45 | 98.3% - 100.3% | 96.7% - 101.4% | ||||
| 60 | 98.4% - 99.9% | 97.1% - 101.2% | ||||
| 1 mg, 2 mg, 5 mg, 10 mg | Capsules | Water | 60 | Meets Specification | Meets Specification | NLT 80% in 60 min[4] |
Note: "NLT" stands for "Not Less Than". The specific percentage for tablets in the first entry was not explicitly stated in the source but was deemed acceptable by the regulatory body.[2][3][4]
Experimental Protocols
The in vitro dissolution studies summarized above generally adhere to standardized protocols outlined by the United States Pharmacopeia (USP).
Standard Dissolution Testing Protocol (USP Apparatus 2 - Paddle Method)
-
Apparatus Setup: A USP Apparatus 2 (paddle apparatus) is assembled. This consists of a covered vessel, a paddle stirrer, and a motor to rotate the paddle at a constant speed.
-
Dissolution Medium: A specified volume of dissolution medium (in this case, typically 900 mL of water) is placed in the vessel and equilibrated to a constant temperature, usually 37°C.[2][4][5]
-
Sample Introduction: One tablet or capsule of the Terazosin formulation (either generic or branded) is dropped into the vessel.
-
Agitation: The paddle is rotated at a specified speed, commonly 50 rpm.[2][4][5]
-
Sampling: At predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes), samples of the dissolution medium are withdrawn.
-
Analysis: The concentration of dissolved Terazosin in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The percentage of the labeled amount of Terazosin dissolved at each time point is calculated.
Visualizing the Comparison
To better illustrate the processes and concepts involved in comparing generic and branded Terazosin, the following diagrams have been generated.
References
A Comparative Guide to In Vitro Bioequivalence Testing of Terazosin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioequivalence (BE) of various terazosin (B121538) formulations, supported by experimental data. Terazosin, a selective alpha-1 adrenergic blocker, is used in the treatment of benign prostatic hyperplasia and hypertension. Ensuring the bioequivalence of generic formulations to the reference product is crucial for therapeutic interchangeability. This document details the methodologies for key in vitro BE tests and presents comparative data in a structured format to aid in research and development.
Executive Summary
In vitro bioequivalence studies for terazosin, a Biopharmaceutics Classification System (BCS) Class I or III drug (high solubility), primarily focus on dissolution and permeability assays. For immediate-release oral solid dosage forms, demonstrating rapid and similar dissolution profiles to the reference product can often be sufficient to waive in vivo bioequivalence studies. However, for more complex formulations or when excipients might impact absorption, additional in vitro tests like permeability assays become critical. This guide explores the performance of various terazosin formulations, including immediate-release, sustained-release, and orally disintegrating tablets, through the lens of established in vitro testing protocols.
Comparative In Vitro Dissolution Studies
Dissolution testing is a cornerstone of in vitro BE assessment, simulating the drug release process in the gastrointestinal tract. For terazosin, a highly soluble drug, the expectation is rapid dissolution for immediate-release formulations.
A comparative study of a reference terazosin hydrochloride (TH) tablet and seven generic formulations demonstrated consistent and rapid dissolution across multiple physiologically relevant media. The results indicated that in all tested media (pH 1.2, 4.5, 6.8, and water), over 85% of the drug dissolved within 15 minutes for all formulations, obviating the need for f2 similarity factor calculation.
Table 1: Comparative Dissolution of Reference and Generic Terazosin Tablets
| Formulation | Dissolution Medium | % Drug Released at 15 min |
| Reference | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Generic A | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Generic B | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Generic C | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Generic D | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Generic E | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Generic F | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Generic G | pH 1.2 HCl | >85% |
| pH 4.5 Acetate Buffer | >85% | |
| pH 6.8 Phosphate Buffer | >85% | |
| Data summarized from a study on the bioequivalence of generic terazosin tablets. |
In contrast, modified-release formulations are designed for slower drug release. A study on sustained-release matrix tablets of this compound showed a prolonged-release profile over 12 hours, with the release kinetics being influenced by the concentration of polymers like HPMC K4M and PVP K-30. Similarly, the development of fast-disintegrating tablets focuses on rapid dissolution, with an optimized formulation showing 98.73% drug release within 10 minutes.
Advanced In Vitro Bioequivalence Assessment: Permeability Studies
For a more comprehensive in vitro BE assessment, especially when excipient effects on absorption are a concern, permeability assays are employed. The Parallel Artificial Membrane Permeability Assay (PAMPA) and its scaled-up version, MacroFlux, are valuable tools for predicting in vivo absorption.
A study utilizing MacroFlux compared the permeability of the same seven generic terazosin formulations against the reference product in simulated intestinal fluids (fasted and fed states). While all formulations showed similar dissolution profiles, some generics exhibited lower flux and total permeated amount compared to the reference, suggesting a potential risk of bio-inequivalence not detected by dissolution alone.
Table 2: Comparative Permeability of Reference and Generic Terazosin Tablets using MacroFlux
| Formulation | Condition | Flux (µg/cm²/h) (90% CI) | Total Permeated Amount (µg) (90% CI) | Bioequivalence Prediction |
| Reference | FaSSIF | 100.00 | 100.00 | - |
| Generic A | FaSSIF | 95.83 (89.34-102.32) | 96.01 (89.51-102.51) | Likely Bioequivalent |
| Generic B | FaSSIF | 78.95 (72.56-85.34) | 79.12 (72.73-85.51) | Potential Risk |
| Generic C | FaSSIF | 92.11 (85.72-98.50) | 92.34 (85.95-98.73) | Likely Bioequivalent |
| Generic D | FaSSIF | 88.97 (82.58-95.36) | 89.15 (82.76-95.54) | Likely Bioequivalent |
| Generic E | FaSSIF | 94.32 (87.93-100.71) | 94.55 (88.16-100.94) | Likely Bioequivalent |
| Generic F | FaSSIF | 91.05 (84.66-97.44) | 91.28 (84.89-97.67) | Likely Bioequivalent |
| Generic G | FaSSIF | 77.54 (71.15-83.93) | 77.76 (71.37-84.15) | Potential Risk |
| FaSSIF: Fasted State Simulated Intestinal Fluid. Data is normalized to the reference formulation for comparative purposes and summarized from a study on the bioequivalence of generic terazosin tablets. |
Further investigation in this study using a µFlux apparatus suggested that differences in the active pharmaceutical ingredient (API) properties, rather than excipients, were the primary cause for the discrepancies in permeability.
Performance of Different Terazosin Formulations
Beyond standard immediate-release tablets, various other formulations of terazosin have been developed to improve patient compliance and therapeutic outcomes.
Table 3: In Vitro Performance of Different Terazosin Formulations
| Formulation Type | Key Performance Parameters | Results |
| Sustained-Release Matrix Tablets | In vitro drug release | Zero-order release over 12 hours |
| Release controlling factors | HPMC K4M and PVP K-30 concentration | |
| Sublingual Tablets | In vitro disintegration time | 61 seconds (optimized formulation) |
| Wetting time | 67 seconds (optimized formulation) | |
| In vitro drug release | 102% release within 15 minutes | |
| Orally Dispersible Tablets | In vitro disintegration time | 22.08 to 25.62 seconds |
| In vitro drug release | 98.73% release in 10 minutes (optimized formulation with Sodium starch glycolate) | |
| Data compiled from studies on sustained-release, sublingual, and orally dispersible terazosin tablets. |
Experimental Protocols
In Vitro Dissolution Testing for Immediate-Release Tablets
-
Apparatus: USP Apparatus 2 (Paddle)
-
Rotation Speed: 50 rpm
-
Dissolution Medium: 900 mL of the following media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
Water
-
-
Temperature: 37 ± 0.5°C
-
Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes
-
Analysis: UV-Vis Spectrophotometry at a wavelength of 246 nm.
-
Acceptance Criteria (for BCS-based biowaiver): ≥85% of the labeled amount of drug dissolved in 30 minutes (rapid dissolution) or 15 minutes (very rapid dissolution).
In Vitro Permeability Testing using MacroFlux
-
Apparatus: MacroFlux apparatus
-
Membrane: Artificial membrane simulating intestinal permeability
-
Donor Compartment: Contains the test or reference formulation in either Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).
-
Acceptor Compartment: Contains a suitable buffer.
-
Incubation Time: 4 hours
-
Sampling: Samples are taken from the acceptor compartment at predetermined intervals.
-
Analysis: Quantification of terazosin in the acceptor samples is performed using a validated LC-MS/MS method.
-
Parameters Calculated: Flux (J) and total permeated amount (Q).
Visualizing Experimental Workflows
Caption: Workflow for in vitro dissolution testing of Terazosin tablets.
Caption: Workflow for in vitro permeability testing using the MacroFlux system.
Caption: Logical flow for a BCS-based biowaiver for Terazosin formulations.
Safety Operating Guide
Proper Disposal of Terazosin Hydrochloride: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling terazosin (B121538) hydrochloride, a comprehensive understanding of the appropriate disposal procedures is essential to ensure safety, compliance, and minimal environmental impact. This guide provides immediate safety and logistical information, operational plans, and step-by-step procedural guidance for the proper disposal of terazosin hydrochloride.
Immediate Safety and Handling Considerations
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A Safety Data Sheet (SDS) for this compound indicates that it may cause irritation to the mucous membranes and upper respiratory tract, and may be harmful if inhaled, ingested, or absorbed through the skin. Standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes. In 2019, the EPA enacted the Subpart P rule, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable reference for laboratory settings as well. A key provision of Subpart P is the prohibition of sewering (flushing) of hazardous waste pharmaceuticals.
Based on available Safety Data Sheets, this compound is classified as slightly hazardous for water and should not be allowed to enter sewer systems or waterways. Therefore, disposal down the drain is not a permissible option.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the form of the waste (e.g., pure compound, contaminated materials, or dilute solutions).
1. Pure (Neat) this compound and Expired Stock:
-
Do not dispose of with regular laboratory or household trash.
-
Engage a licensed hazardous waste disposal company. This is the recommended and most compliant method for disposing of pure or expired this compound. These companies are equipped to handle and treat chemical waste in accordance with federal and state regulations.
-
Packaging for Disposal:
-
Ensure the material is in a well-sealed, properly labeled container.
-
The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.
-
2. Contaminated Laboratory Materials:
This category includes items such as gloves, weighing papers, pipette tips, and empty vials that have come into contact with this compound.
-
Segregate contaminated waste. These materials should be collected in a designated, sealed container that is separate from regular trash.
-
Label the container clearly. For example, "Waste contaminated with this compound."
-
Dispose of as chemical waste through your institution's hazardous waste management program or a licensed contractor.
3. Dilute Solutions of this compound:
-
Do not dispose of down the drain.
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, properly labeled waste container.
-
The container should be compatible with the solvent used and clearly labeled with the contents, including the concentration of this compound and the solvent system.
-
Dispose of the container through your institution's hazardous waste management program.
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Data on this compound Degradation
| Stress Condition | Reagents/Method | Observation | Reference |
| Alkaline Hydrolysis | 0.1 N Sodium Hydroxide (B78521) (NaOH) at 40°C for 10 hours | Degradation of the compound was observed. | |
| Acidic Hydrolysis | 0.1 N Hydrochloric Acid (HCl) at 40°C for 2 days | Degradation of the compound was observed. | |
| Oxidative Stress | 30% Hydrogen Peroxide (H₂O₂) at 40°C for 5 days | Degradation of the compound was observed. | |
| Photolytic Degradation | Exposure to UV light for up to 5 days | Degradation of the compound was observed. | |
| Thermal Degradation | Heating at various temperatures | The compound decomposes in multiple steps, with initial water loss followed by loss of HCl and further fragmentation. |
Experimental Protocol: Stress Degradation Studies of this compound
The following provides a general methodology for stress degradation studies, as cited in the literature, to assess the stability of this compound.
Objective: To determine the stability of this compound under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
pH meter
-
Reflux apparatus
-
UV light chamber
-
Thermostatically controlled oven
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
-
Acidic Degradation:
-
Take a known volume of the stock solution and mix it with 0.1 N HCl.
-
Reflux the solution at a specified temperature (e.g., 40°C) for a defined period (e.g., 2 days).
-
After the specified time, cool the solution, neutralize it with 0.1 N NaOH, and dilute it to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Take a known volume of the stock solution and mix it with 0.1 N NaOH.
-
Reflux the solution at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 hours).
-
After the specified time, cool the solution, neutralize it with 0.1 N HCl, and dilute it to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution and mix it with 30% H₂O₂.
-
Store the solution at a specified temperature (e.g., 40°C) for a defined period (e.g., 5 days).
-
After the specified time, dilute the solution to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a known volume of the stock solution to UV light for a defined period (e.g., 5 days).
-
Analyze the solution at appropriate time intervals.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a thermostatically controlled oven at a specified temperature for a defined period.
-
After the specified time, dissolve a known amount of the powder in a suitable solvent and dilute to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method to determine the extent of degradation.
-
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
